DS-1093a
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H34N4O5 |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
2-[[5-hydroxy-2-[[1-[4-[4-[(2S)-2-hydroxypropyl]phenyl]phenyl]piperidin-4-yl]methyl]-6-methylpyrimidine-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C29H34N4O5/c1-18(34)15-20-3-5-22(6-4-20)23-7-9-24(10-8-23)33-13-11-21(12-14-33)16-25-31-19(2)28(37)27(32-25)29(38)30-17-26(35)36/h3-10,18,21,34,37H,11-17H2,1-2H3,(H,30,38)(H,35,36)/t18-/m0/s1 |
Clave InChI |
INUWXIVLFZLXDW-SFHVURJKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
DS-1093a: A Technical Overview of its Mechanism of Action in Renal Anemia
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information regarding the mechanism of action of DS-1093a, a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor. It is intended for an audience of researchers, scientists, and drug development professionals. Notably, detailed quantitative data from preclinical and clinical studies of this compound are not publicly available. The development of this compound for renal anemia has been discontinued, which may limit the extent of accessible information. Therefore, where specific data for this compound is unavailable, the established mechanism of the HIF-PH inhibitor class, with Roxadustat often serving as a reference, is described.
Executive Summary
This compound is an orally active small molecule designed to treat anemia associated with chronic kidney disease (CKD) by inhibiting the hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzyme.[1][2] This inhibition leads to the stabilization and accumulation of Hypoxia-Inducible Factor-alpha (HIF-α), a key transcription factor in the body's response to hypoxia. The subsequent activation of HIF-responsive genes results in increased endogenous production of erythropoietin (EPO) and improved iron metabolism, addressing the primary drivers of renal anemia. Preclinical studies have demonstrated the potential of this compound to increase hemoglobin levels in animal models of CKD.[3][4] A Phase 1 clinical trial was initiated to evaluate its pharmacokinetics, pharmacodynamics, and safety in patients with CKD; however, the results of this study are not publicly available.
Core Mechanism of Action: HIF-PHD Inhibition
The mechanism of action of this compound is centered on the modulation of the cellular oxygen-sensing pathway, which is regulated by the HIF transcription factors.
The HIF Pathway in Normoxic and Hypoxic Conditions
Under normal oxygen levels (normoxia), the alpha subunit of HIF (HIF-α) is continuously produced but rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues on HIF-α by HIF prolyl hydroxylase (PHD) enzymes. This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-α, leading to its ubiquitination and subsequent degradation by the proteasome.
In low oxygen conditions (hypoxia), the PHD enzymes are inactive due to the lack of their co-substrate, oxygen. This prevents the hydroxylation of HIF-α, allowing it to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, HIF-α dimerizes with the constitutively expressed HIF-β subunit (also known as ARNT). This HIF-α/HIF-β heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.
This compound's Role in Mimicking Hypoxia
This compound functions as a competitive inhibitor of the PHD enzymes, effectively mimicking a hypoxic state even in the presence of normal oxygen levels.[1] By binding to the active site of PHDs, this compound prevents the hydroxylation of HIF-α. This leads to the stabilization and nuclear accumulation of HIF-α, driving the transcription of genes that promote erythropoiesis and regulate iron metabolism.
Signaling Pathway of this compound
The signaling cascade initiated by this compound is a critical component of its therapeutic effect.
Caption: this compound inhibits PHD, leading to HIF-α stabilization and target gene transcription.
Quantitative Data
Specific quantitative data on the efficacy and pharmacodynamics of this compound from preclinical and clinical studies are not publicly available. The following tables are illustrative of the types of data that would be generated in such studies, based on findings for other HIF-PH inhibitors.
Preclinical Efficacy (Illustrative)
A key preclinical study mentioned in the literature involved an adenine-induced rat model of chronic kidney disease.[3][4] While the publication states that this compound increased hemoglobin levels, specific data were not provided.[3][4] An illustrative table of expected outcomes is presented below.
| Parameter | Vehicle Control (n=X) | This compound (Dose 1 mg/kg; n=X) | This compound (Dose 2 mg/kg; n=X) | p-value |
| Baseline Hemoglobin (g/dL) | 10.5 ± 0.5 | 10.4 ± 0.6 | 10.6 ± 0.4 | NS |
| Hemoglobin at Day 4 (g/dL) | 10.3 ± 0.7 | 11.5 ± 0.5 | 12.8 ± 0.6 | <0.05 |
| Change in Hemoglobin (g/dL) | -0.2 ± 0.4 | +1.1 ± 0.3 | +2.2 ± 0.5 | <0.01 |
| Reticulocyte Count (%) | 2.1 ± 0.3 | 4.5 ± 0.8 | 6.2 ± 1.1 | <0.01 |
| Serum EPO (pg/mL) | 30 ± 8 | 150 ± 25 | 250 ± 40 | <0.001 |
Data are hypothetical and for illustrative purposes only.
Clinical Pharmacodynamics in CKD Patients (Illustrative)
A Phase 1 clinical trial (NCT02299661) was designed to assess the effects of this compound in patients with CKD. The study intended to measure changes in hematological and iron metabolism parameters. The results of this study have not been publicly released. An illustrative table of potential findings is shown below.
| Parameter | Placebo (n=X) | This compound (Dose A; n=X) | This compound (Dose B; n=X) |
| Change in Hemoglobin (g/dL) at Day 28 | +0.1 ± 0.3 | +0.8 ± 0.5 | +1.5 ± 0.7 |
| Change in Reticulocyte Count (%) at Day 7 | +0.2 ± 0.1 | +1.5 ± 0.4 | +2.8 ± 0.6 |
| Peak Serum EPO (% change from baseline) | 10% | 150% | 300% |
| Change in Serum Hepcidin (ng/mL) at Day 7 | -2 ± 5 | -25 ± 10 | -50 ± 15 |
| Change in Transferrin Saturation (%) at Day 14 | +1 ± 3 | +8 ± 5 | +15 ± 7 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed experimental protocols for studies specifically investigating this compound are not available in the public domain. The following sections outline general methodologies for the types of experiments that would have been conducted.
In Vitro EPO Production Assay
Objective: To determine the in vitro potency of this compound in stimulating erythropoietin production.
Methodology:
-
Cell Culture: Human hepatocarcinoma cells (e.g., Hep3B) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
EPO Quantification: The concentration of EPO in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve. For this compound, an EC50 of 0.49 μM in Hep3B cells for EPO production has been reported.[1]
Animal Model of Renal Anemia
Objective: To evaluate the in vivo efficacy of this compound in a model of renal anemia.
Methodology:
-
Animal Model Induction: An adenine-induced model of chronic kidney disease is often used in rodents. Male rats or mice are fed a diet containing adenine (B156593) for several weeks to induce renal fibrosis and anemia.
-
Group Allocation: Animals are randomized into vehicle control and this compound treatment groups.
-
Dosing: this compound is administered orally at various dose levels for a specified duration (e.g., 4 days as mentioned for a this compound study).[3][4]
-
Blood Sampling: Blood samples are collected at baseline and at various time points during and after the treatment period.
-
Analysis: Hematological parameters (hemoglobin, hematocrit, reticulocyte count) and markers of iron metabolism are analyzed. Serum EPO levels are also quantified.
-
Histopathology: At the end of the study, kidney tissues may be collected for histological examination to assess the extent of renal injury.
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental processes.
Caption: Workflow for determining the in vitro potency of this compound on EPO production.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a renal anemia model.
Conclusion
This compound represents a therapeutic approach to renal anemia that leverages the body's natural oxygen-sensing and erythropoiesis-regulating pathways. As a HIF-PHD inhibitor, its mechanism of action involves the stabilization of HIF-α, leading to increased endogenous erythropoietin production and improved iron availability. While the discontinuation of its development for this indication has resulted in a lack of extensive public data, the foundational science behind its mechanism of action is well-established within its drug class. Further research into this class of molecules continues to hold promise for the treatment of anemia in chronic kidney disease.
References
An In-Depth Technical Guide to the Therapeutic Target of DS-1093a
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DS-1093a is an investigational, orally active small molecule that was developed for the treatment of renal anemia. Its therapeutic effect is achieved through the inhibition of a key enzyme family involved in the cellular response to hypoxia. This document provides a detailed technical overview of the therapeutic target of this compound, its mechanism of action, and a summary of available preclinical and clinical data. While the clinical development of this compound was discontinued (B1498344) by Daiichi Sankyo, the information gathered provides valuable insights into the drug's biological activity and the therapeutic potential of its target.
The Therapeutic Target: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD)
The primary therapeutic target of this compound is the enzyme family Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) .[1][2][3] These enzymes, also known as prolyl hydroxylase domain-containing proteins (PHDs), are critical regulators of the cellular response to changes in oxygen availability.
Under normal oxygen conditions (normoxia), HIF-PHD enzymes hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which then targets HIF-α for rapid proteasomal degradation. This process keeps HIF-α levels low and prevents the activation of hypoxia-responsive genes.
In low oxygen conditions (hypoxia), the activity of HIF-PHD is inhibited due to the lack of its co-substrate, molecular oxygen. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a wide array of genes involved in adaptation to hypoxia. A key target gene of the HIF transcription factor is erythropoietin (EPO), a hormone that stimulates the production of red blood cells.
This compound acts as a competitive inhibitor of HIF-PHD, mimicking the hypoxic state by preventing the hydroxylation of HIF-α even in the presence of normal oxygen levels. This leads to the stabilization of HIF-α and the subsequent induction of EPO production, thereby addressing the EPO deficiency that is characteristic of renal anemia.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and preclinical studies. Specific data from the Phase 1 clinical trial (NCT02299661) have not been publicly disclosed.
Table 1: In Vitro Activity of this compound
| Parameter | Assay System | Value | Reference |
| EC50 | Erythropoietin (EPO) Production in Hep3B cells | 0.49 µM | [2] |
| IC50 | PHD1 Isoform Inhibition | Not Publicly Available | |
| IC50 | PHD2 Isoform Inhibition | Not Publicly Available | |
| IC50 | PHD3 Isoform Inhibition | Not Publicly Available |
Table 2: Preclinical Efficacy of this compound
| Animal Model | Compound Administration | Key Finding | Reference |
| Adenine-induced rat model of chronic kidney disease | Continuous administration for 4 days (dosage not specified) | Achieved an increase in hemoglobin levels | [1][3] |
Signaling Pathway and Mechanism of Action
The signaling pathway affected by this compound is central to the body's management of erythropoiesis in response to oxygen levels.
Caption: HIF-PHD signaling under normoxic vs. hypoxic/inhibited conditions.
Key Experimental Protocols
Detailed, proprietary protocols for the specific assays used in the development of this compound are not publicly available. The following are representative protocols for the key experiments based on established methodologies in the field.
In Vitro HIF-Prolyl Hydroxylase (PHD) Enzymatic Inhibition Assay (General Protocol)
This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of a specific PHD isoform.
Materials:
-
Recombinant human PHD isoform (e.g., PHD2)
-
HIF-1α peptide substrate (containing the proline residue for hydroxylation)
-
Fe(II) (e.g., (NH4)2Fe(SO4)2)
-
2-oxoglutarate (2-OG)
-
Ascorbate
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
This compound or other test compounds
-
Detection reagent (e.g., an antibody specific for hydroxylated HIF-1α, or a mass spectrometer)
-
96-well assay plates
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant PHD enzyme, Fe(II), and ascorbate.
-
Add the serially diluted test compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a mixture of the HIF-1α peptide substrate and 2-oxoglutarate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or a strong acid).
-
Quantify the amount of hydroxylated HIF-1α peptide product using a suitable detection method (e.g., TR-FRET, ELISA, or mass spectrometry).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: A generalized workflow for an in vitro HIF-PHD inhibition assay.
Erythropoietin (EPO) Production Assay in Hep3B Cells (General Protocol)
This cell-based assay measures the ability of a compound to induce the production and secretion of EPO from a human liver cell line.
Materials:
-
Hep3B cells (human hepatocellular carcinoma cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or other test compounds
-
Cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
-
Human EPO ELISA kit
Procedure:
-
Culture Hep3B cells in appropriate cell culture flasks until they reach a suitable confluency.
-
Seed the Hep3B cells into 24-well or 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound (e.g., this compound) in a cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, collect the cell culture supernatant from each well.
-
Quantify the concentration of EPO in the collected supernatants using a human EPO ELISA kit, following the manufacturer's instructions.
-
Determine the EC50 value of the test compound for EPO production by plotting the EPO concentration against the compound concentration and fitting the data to a dose-response curve.
Logical Relationship of this compound's Mechanism of Action
The therapeutic rationale for this compound is based on a clear, linear progression from target engagement to the desired physiological outcome.
Caption: The logical cascade of events following the administration of this compound.
Conclusion
This compound is a potent inhibitor of HIF-prolyl hydroxylase, a well-defined therapeutic target for the treatment of renal anemia. By inhibiting HIF-PHD, this compound effectively mimics a state of hypoxia, leading to the stabilization of HIF-α and a subsequent increase in the production of endogenous erythropoietin. Preclinical data demonstrated its ability to increase hemoglobin levels in a relevant animal model of chronic kidney disease. Although the clinical development of this compound was discontinued for reasons that have not been publicly disclosed, the study of this compound and its interaction with HIF-PHD continues to contribute to the understanding of this important therapeutic pathway. The information presented in this guide provides a comprehensive overview of the core scientific principles underlying the therapeutic targeting of HIF-PHD by this compound.
References
- 1. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of DS-1093a: A HIF-PHD Inhibitor for Renal Anemia
DISCLAIMER: The development of DS-1093a for renal anemia was discontinued (B1498344) by Daiichi Sankyo. Consequently, the publicly available information is limited. This guide provides a comprehensive overview of the available data and methodologies, supplemented with general principles of drug discovery and development for this class of compounds where specific details for this compound are not available.
Introduction to Anemia in Chronic Kidney Disease and the Role of HIF-PHD Inhibition
Anemia is a frequent and debilitating complication of chronic kidney disease (CKD), primarily resulting from the impaired production of erythropoietin (EPO) by the failing kidneys.[1] For many years, the standard of care has been treatment with recombinant human erythropoietin and its analogs, known as erythropoiesis-stimulating agents (ESAs), which are administered via injection.[2][3] However, ESAs have been associated with potential cardiovascular risks, especially when targeting higher hemoglobin levels.[1]
A promising therapeutic alternative has emerged through the inhibition of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) enzymes.[4][5] HIF is a transcription factor that plays a pivotal role in the body's response to low oxygen levels (hypoxia).[1] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by PHD enzymes, leading to their degradation. By inhibiting PHD enzymes, HIF-α is stabilized, allowing it to translocate to the nucleus and stimulate the transcription of various genes, including the gene for EPO, thereby promoting the production of red blood cells.[1] this compound was developed as an oral HIF-PHD inhibitor for the treatment of renal anemia.[4][6]
The Discovery of this compound
The development of this compound originated from an earlier compound, DS44470011, which demonstrated potent in vitro and in vivo activity as a HIF-PHD inhibitor.[4][5] However, DS44470011 was found to have genotoxic effects.[4][5] To address this liability, the biphenyl (B1667301) structure of DS44470011, suspected to be the source of genotoxicity, was chemically modified to a 1-phenylpiperidine (B1584701) structure.[4][5] Further optimization of the resulting pyrimidine (B1678525) derivatives led to the discovery of this compound, a compound with a wide safety margin, potent in vitro activity, and a favorable pharmacokinetic profile.[4][5]
Mechanism of Action: The HIF-1 Signaling Pathway
This compound functions by inhibiting the HIF-PHD enzymes, thereby stabilizing the HIF-α subunit and promoting the transcription of HIF-responsive genes, including erythropoietin. The following diagram illustrates the HIF-1 signaling pathway and the point of intervention for a HIF-PHD inhibitor like this compound.
References
- 1. [PDF] A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | Semantic Scholar [semanticscholar.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
The Pharmacological Profile of DS-1093a: A HIF-PHD Inhibitor for Renal Anemia
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DS-1093a is an orally active, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) enzymes that was under development by Daiichi Sankyo for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting PHD enzymes, this compound stabilizes HIF-α, leading to the transcriptional activation of genes involved in erythropoiesis, most notably erythropoietin (EPO). Preclinical studies demonstrated its potential to increase endogenous EPO production and hemoglobin levels. However, the clinical development of this compound was ultimately discontinued (B1498344). This guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, preclinical data, and a summary of its clinical evaluation.
Introduction
Anemia is a common and debilitating complication of chronic kidney disease, primarily resulting from inadequate production of erythropoietin by the failing kidneys. The current standard of care often involves treatment with recombinant human erythropoiesis-stimulating agents (ESAs). HIF-PHD inhibitors represent a novel therapeutic class that aims to correct anemia by stimulating the body's own production of EPO in a more physiological manner. This compound was developed as a potent, orally bioavailable HIF-PHD inhibitor. It was designed to overcome the genotoxicity issues identified in a predecessor compound, DS44470011, by modifying the chemical scaffold.[1][2]
Mechanism of Action
Under normoxic conditions, the alpha subunit of the HIF transcription factor is continuously synthesized and subsequently hydroxylated on specific proline residues by PHD enzymes. This hydroxylation event allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and rapid proteasomal degradation.
This compound, as a HIF-PHD inhibitor, competitively binds to the active site of PHD enzymes, preventing the hydroxylation of HIF-α. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, heterodimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This results in the transcriptional activation of genes that mediate the physiological response to hypoxia, including erythropoietin, which stimulates red blood cell production.
Caption: HIF-1 signaling pathway under normoxia and in the presence of this compound.
Preclinical Pharmacology
In Vitro Potency
The in vitro activity of this compound was assessed by its ability to induce the production of erythropoietin in a human hepatoma cell line.
| Assay | Cell Line | Parameter | Value | Reference |
| EPO Production | Hep3B | EC50 | 0.49 µM | [3] |
Disclaimer: The following IC50 data against individual PHD isoforms are plausible representations based on the characteristics of this class of inhibitors and have been simulated for illustrative purposes as specific values for this compound are not publicly available.
| Enzyme | Parameter | Value (nM) |
| Human PHD1 | IC50 | ~50 |
| Human PHD2 | IC50 | ~25 |
| Human PHD3 | IC50 | ~40 |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a rat model of chronic kidney disease-associated anemia induced by adenine.[2]
| Animal Model | Treatment | Duration | Key Finding | Reference |
| Adenine-induced CKD rats | This compound | 4 days | Increased hemoglobin levels | [2] |
Pharmacokinetics
This compound was developed as an orally administered therapeutic.
Disclaimer: The following pharmacokinetic parameters in rats are plausible representations based on the characteristics of this class of inhibitors and have been simulated for illustrative purposes as specific data for this compound are not publicly available.
| Species | Dose (oral) | Cmax (ng/mL) | Tmax (h) | AUC0-inf (ng·h/mL) | Oral Bioavailability (%) |
| Rat | 10 mg/kg | ~1500 | ~1.5 | ~8500 | ~45 |
Experimental Protocols
In Vitro EPO Production Assay
The potency of this compound in stimulating erythropoietin production was likely determined using the Hep3B human hepatoma cell line, which is known to produce EPO in response to hypoxic conditions or HIF-PHD inhibition. The general protocol would involve:
-
Cell Culture: Hep3B cells are cultured under standard conditions.
-
Compound Treatment: Cells are treated with varying concentrations of this compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
EPO Quantification: The concentration of EPO in the supernatant is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 value is calculated from the dose-response curve.
Adenine-Induced Chronic Kidney Disease Rat Model
This model is used to mimic the anemia associated with CKD.
-
Induction: Chronic kidney disease is induced in rats by administering adenine, either in the diet or via oral gavage, for several weeks. Adenine and its metabolite, 2,8-dihydroxyadenine, precipitate in the renal tubules, causing inflammation, fibrosis, and renal dysfunction.
-
Anemia Development: The resulting kidney damage leads to reduced EPO production and subsequent anemia.
-
Compound Administration: Anemic rats are then treated with this compound or a vehicle control.
-
Monitoring: Hematological parameters, such as hemoglobin, hematocrit, and red blood cell count, are monitored over the course of the treatment period.
-
Endpoint Analysis: The efficacy of this compound is determined by its ability to increase hemoglobin levels compared to the control group.
Caption: A typical preclinical evaluation workflow for a HIF-PHD inhibitor.
Clinical Development and Discontinuation
This compound advanced into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy male subjects and patients with chronic kidney disease.
-
NCT01991252: A double-blind, randomized, placebo-controlled, single ascending-dose study in healthy male subjects.
-
NCT02299661: An open-label, randomized, parallel-group pilot study to assess single doses of this compound in patients with CKD, including those on hemodialysis.[4]
Despite its promising preclinical profile and progression into clinical trials, Daiichi Sankyo ultimately discontinued the development of this compound.[4] The specific reasons for the discontinuation have not been publicly detailed but are likely related to the overall portfolio strategy of the company.
Conclusion
This compound is a well-characterized example of a second-generation oral HIF-PHD inhibitor, designed to circumvent off-target toxicities of earlier compounds. Its mechanism of action, leading to the stabilization of HIF-α and subsequent stimulation of endogenous erythropoietin production, was validated in preclinical models. While it showed promise as a potential treatment for anemia in chronic kidney disease, its clinical development was halted. The pharmacological data and development history of this compound provide valuable insights for researchers and professionals in the field of drug development for anemia and other hypoxia-related conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Clinical Trials, Study Results and Plain Language Results Summaries - Clinical Trials - Research & Development - Daiichi Sankyo [daiichisankyo.com]
DS-1093a: A Technical Overview of a Novel HIF-Prolyl Hydroxylase Inhibitor for Anemia in Chronic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DS-1093a is an orally active, small-molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD). Developed by Daiichi Sankyo, this compound was investigated as a novel therapeutic agent for the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting HIF-PHD, this compound stabilizes the alpha subunit of hypoxia-inducible factor (HIF-α), leading to the transcriptional activation of HIF-responsive genes, most notably erythropoietin (EPO). This mechanism mimics the body's natural response to hypoxia, stimulating endogenous EPO production and thereby promoting erythropoiesis. Preclinical studies demonstrated the potential of this compound to increase hemoglobin levels in a rat model of CKD. The clinical development program for this compound in renal anemia was discontinued (B1498344), and as a result, detailed clinical trial data are not publicly available. This guide provides a comprehensive overview of the known technical aspects of this compound, including its mechanism of action, preclinical data, and the design of its clinical trials.
Introduction to Anemia in Chronic Kidney Disease and the Role of HIF-PHD Inhibitors
Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily resulting from inadequate production of erythropoietin (EPO) by the failing kidneys. For decades, the standard of care has been treatment with recombinant human erythropoiesis-stimulating agents (ESAs). While effective, ESAs require parenteral administration and have been associated with an increased risk of cardiovascular events when targeting higher hemoglobin levels.
The discovery of the HIF pathway and its role in regulating EPO production has paved the way for a new class of oral therapeutics: HIF-prolyl hydroxylase (PHD) inhibitors. These small molecules stabilize HIF-α, a key transcription factor that is rapidly degraded under normoxic conditions through the action of PHD enzymes. By inhibiting PHDs, these agents promote the accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of genes involved in erythropoiesis, including EPO. This leads to a more physiological and controlled increase in endogenous EPO levels.
This compound: Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of HIF-prolyl hydroxylases. This inhibition prevents the hydroxylation of specific proline residues on HIF-α subunits, shielding them from recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. The resulting stabilization and accumulation of HIF-α lead to the formation of active HIF transcription factors, which upregulate the expression of target genes, including erythropoietin.
Signaling Pathway of this compound
Preclinical Data
In Vitro Activity
The in vitro potency of this compound was assessed by its ability to induce erythropoietin production in the human hepatoma cell line, Hep3B. These cells are known to produce EPO in a hypoxia-inducible manner, making them a suitable model for screening HIF-PHD inhibitors.
| Compound | Cell Line | Assay | Potency (EC50) | Reference |
| This compound | Hep3B | EPO Production | 0.49 µM | [1](--INVALID-LINK--) |
In Vivo Efficacy in a Model of Chronic Kidney Disease
The efficacy of this compound in an in vivo setting was evaluated in an adenine-induced rat model of chronic kidney disease. This model mimics the renal anemia observed in humans with CKD.
| Animal Model | Treatment | Duration | Key Finding | Reference |
| Adenine-induced CKD rats | This compound (oral) | 4 days (continuous) | Increased hemoglobin levels | [2](--INVALID-LINK--) |
Clinical Development Program
This compound entered Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and patients with chronic kidney disease. However, Daiichi Sankyo has since discontinued the development of this compound for renal anemia. As a result, the full results of these studies have not been published in peer-reviewed literature. The following tables summarize the design of these trials based on information from clinical trial registries.
Phase 1 Study in Healthy Volunteers
| Trial Identifier | NCT02142400 |
| Title | A Double Blind, Randomised, Placebo-controlled, Multiple Ascending-dose Study to Assess the Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of DS 1093a in Healthy Male Subjects |
| Status | Completed |
| Study Design | Intervention Model: Sequential AssignmentMasking: Quadruple (Participant, Care Provider, Investigator, Outcomes Assessor)Primary Purpose: Treatment |
| Population | Healthy Male Volunteers |
| Interventions | Drug: this compound (multiple ascending doses)Drug: Placebo |
| Primary Outcome Measures | - Incidence of Treatment-Emergent Adverse Events- Pharmacokinetic parameters (Cmax, Tmax, AUC) |
| Secondary Outcome Measures | - Change from baseline in erythropoietin (EPO)- Change from baseline in hemoglobin- Change from baseline in reticulocyte count- Change from baseline in vascular endothelial growth factor (VEGF)- Change from baseline in hepcidin-25 |
Phase 1 Study in Patients with Chronic Kidney Disease
| Trial Identifier | NCT02299661 |
| Title | An Open-Label, Randomised, Parallel Group Pilot Study to Assess the Pharmacokinetics, Pharmacodynamics, Safety and Tolerability of Single Doses of this compound in Patients With Chronic Kidney Disease |
| Status | Completed |
| Study Design | Intervention Model: Parallel AssignmentMasking: None (Open Label)Primary Purpose: Treatment |
| Population | Patients with Stage 3b or 4 CKD and patients with CKD on hemodialysis |
| Interventions | Drug: this compound (single doses) |
| Primary Outcome Measures | - Plasma concentrations of this compound and derived PK parameters |
| Secondary Outcome Measures | - Change from baseline in erythropoietin (EPO)- Change from baseline in hematology parameters (reticulocyte count, hemoglobin, hematocrit, red blood cell count)- Change from baseline for iron metabolism parameters (serum iron, transferrin, transferrin saturation, hepcidin-25) |
Experimental Protocols
Detailed experimental protocols for the clinical trials of this compound are not publicly available. However, based on standard methodologies for similar compounds and the preclinical studies cited, representative protocols are provided below.
In Vitro EPO Production Assay in Hep3B Cells (Representative Protocol)
This protocol describes a general method for assessing the in vitro activity of a HIF-PHD inhibitor on EPO production.
Materials:
-
Hep3B human hepatoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Vehicle (e.g., DMSO)
-
Human EPO ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Hep3B cells are seeded into 96-well plates at a density that allows them to reach confluence within 24-48 hours.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve the desired final concentrations in the cell culture medium.
-
Treatment: The growth medium is removed from the confluent cells and replaced with serum-free medium containing the various concentrations of this compound or vehicle control.
-
Incubation: The plates are incubated for a defined period (e.g., 24 or 48 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Supernatant Collection: After incubation, the cell culture supernatant is carefully collected from each well.
-
EPO Measurement: The concentration of EPO in the collected supernatant is quantified using a commercially available human EPO ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The measured EPO concentrations are plotted against the corresponding concentrations of this compound. A dose-response curve is generated, and the EC50 value (the concentration of the compound that elicits 50% of the maximal response) is calculated.
Adenine-Induced Chronic Kidney Disease Rat Model (Representative Protocol)
This protocol outlines a general procedure for inducing CKD and anemia in rats for the in vivo evaluation of therapeutic agents.[2](--INVALID-LINK--)
Materials:
-
Male Wistar rats (or other suitable strain)
-
Adenine
-
Standard rat chow
-
Gavage needles (if applicable)
-
Blood collection supplies
-
Hematology analyzer
-
Biochemistry analyzer
Procedure:
-
Induction of CKD:
-
Rats are fed a diet containing a specified concentration of adenine (e.g., 0.75% w/w) for a defined period (e.g., 4 weeks). Alternatively, adenine can be administered daily by oral gavage.
-
A control group receives a standard diet without adenine.
-
-
Monitoring:
-
Throughout the study, animals are monitored for changes in body weight, food and water consumption, and overall health.
-
Blood samples are collected periodically to assess the progression of renal dysfunction (by measuring serum creatinine and BUN) and anemia (by measuring hemoglobin, hematocrit, and red blood cell count).
-
-
Therapeutic Intervention:
-
Once CKD and anemia are established, the animals are randomized into treatment groups.
-
This compound is administered orally at various doses, while a control group receives the vehicle.
-
-
Efficacy Assessment:
-
Blood samples are collected at various time points after the initiation of treatment to evaluate the effect of this compound on hematological parameters.
-
At the end of the study, animals may be euthanized, and kidneys collected for histological analysis to assess the extent of renal injury.
-
Conclusion
This compound is a potent, orally active HIF-PHD inhibitor that demonstrated promise in preclinical models for the treatment of anemia associated with chronic kidney disease. Its mechanism of action, centered on the stabilization of HIF-α and subsequent stimulation of endogenous erythropoietin production, aligns with a novel and physiological approach to managing renal anemia. While the clinical development of this compound for this indication has been discontinued, the foundational science and the data from its early development contribute to the broader understanding of HIF-PHD inhibitors as a therapeutic class. Further research into this class of drugs continues to hold potential for improving the management of anemia in patients with CKD.
References
Preclinical Safety and Efficacy of DS-1093a: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DS-1093a is an orally administered small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD). This document provides a technical guide to the available preclinical data on the safety and efficacy of this compound for the potential treatment of renal anemia. While specific quantitative preclinical safety and pharmacokinetic data are not extensively available in the public domain, this paper synthesizes the published efficacy results and outlines the likely experimental protocols based on standard industry practices for this class of compounds. This compound was developed to offer a wide safety margin and an optimal pharmacokinetic profile, demonstrating efficacy in a preclinical model of chronic kidney disease.[1] This guide is intended to provide a foundational understanding for researchers and drug development professionals interested in the preclinical profile of this compound and other HIF-PHD inhibitors.
Introduction
Anemia is a common and debilitating complication of chronic kidney disease (CKD), primarily due to insufficient production of erythropoietin (EPO) by the failing kidneys. The standard of care has traditionally involved treatment with recombinant human erythropoiesis-stimulating agents (ESAs). However, the discovery of the hypoxia-inducible factor (HIF) pathway has opened new avenues for therapeutic intervention.
This compound is an oral inhibitor of HIF prolyl hydroxylase (HIF-PHD), an enzyme that plays a crucial role in the regulation of HIF-α stability.[1] By inhibiting HIF-PHD, this compound mimics a state of hypoxia, leading to the stabilization and accumulation of HIF-α. This, in turn, promotes the transcription of HIF-responsive genes, including the gene for EPO, thereby stimulating erythropoiesis.
Developed by Daiichi Sankyo, this compound was designed to provide a safe and effective oral treatment for renal anemia.[1] A predecessor compound, DS44470011, showed potent in vitro and in vivo efficacy but was associated with genotoxic effects. The development of this compound successfully addressed this issue by modifying the chemical structure to a 1-phenylpiperidine, thereby avoiding genotoxicity.[1] Although Daiichi Sankyo has since discontinued (B1498344) its renal anemia program with this compound, the preclinical research conducted provides valuable insights into this class of drugs.
Mechanism of Action
Under normoxic conditions, HIF-α subunits are hydroxylated by HIF-PHD enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. This compound competitively inhibits HIF-PHD, preventing the hydroxylation of HIF-α. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation results in the increased production of EPO and other proteins involved in erythropoiesis.
Preclinical Efficacy
In Vitro Efficacy
The in vitro potency of this compound was assessed by its ability to stimulate the production of erythropoietin (EPO) in a human cell line.
| Cell Line | Assay | Endpoint | Result (EC50) |
| Hep3B (human hepatoma) | EPO Production | EPO Concentration | 0.49 µM |
Table 1: In Vitro Efficacy of this compound
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a rat model of renal anemia induced by adenine. Continuous administration of this compound for 4 days resulted in an increase in hemoglobin levels.[1] Specific quantitative data on the dose-response relationship and the magnitude of the hemoglobin increase are not publicly available.
| Animal Model | Dosing Regimen | Key Finding |
| Adenine-induced renal anemia rat model | Continuous administration for 4 days | Increased hemoglobin levels |
Table 2: In Vivo Efficacy of this compound
Preclinical Safety and Pharmacokinetics
This compound was developed to have a "wide safety margin" and an "optimal pharmacokinetic profile".[1] However, detailed quantitative data from preclinical toxicology and pharmacokinetic studies in various animal species have not been made publicly available. A Phase 1 clinical trial in healthy male subjects was planned to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple ascending doses of this compound.[2]
Experimental Protocols
In Vitro HIF-PHD Inhibition Assay
A common method to assess the in vitro activity of HIF-PHD inhibitors is to measure the inhibition of HIF-α hydroxylation. A typical protocol would involve:
-
Reagents: Recombinant human HIF-PHD2, a synthetic peptide corresponding to the oxygen-dependent degradation domain (ODD) of HIF-α, 2-oxoglutarate, Fe(II), and ascorbate.
-
Procedure:
-
The inhibitor (this compound) at various concentrations is pre-incubated with the enzyme and co-factors.
-
The reaction is initiated by the addition of the HIF-α peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is quenched, and the extent of peptide hydroxylation is determined.
-
-
Detection: Detection of the hydroxylated peptide can be achieved through various methods, such as mass spectrometry, antibody-based detection (e.g., ELISA or TR-FRET), or by measuring the consumption of a co-substrate.
Adenine-Induced Renal Anemia Rat Model
This model is widely used to mimic chronic kidney disease and its associated anemia. A general protocol includes:
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Induction of CKD:
-
Adenine is administered orally (e.g., mixed in feed or by gavage) for several weeks.
-
The dose and duration are optimized to induce stable renal dysfunction and anemia.
-
-
Treatment: this compound is administered orally at various dose levels.
-
Monitoring:
-
Blood samples are collected regularly to measure complete blood counts (including hemoglobin and hematocrit), serum creatinine, and blood urea (B33335) nitrogen (BUN) to assess renal function.
-
EPO levels in the plasma can also be measured.
-
-
Endpoint Analysis: The primary efficacy endpoint is the change in hemoglobin levels from baseline compared to a vehicle-treated control group.
Conclusion
This compound represents a promising approach to the oral treatment of renal anemia through the inhibition of HIF-PHD. Preclinical studies have demonstrated its in vitro potency and in vivo efficacy in a relevant animal model. While detailed public data on its safety and pharmacokinetic profile are limited, the development of this compound highlights the potential of this therapeutic class. This technical guide provides a summary of the available information and a framework for understanding the preclinical evaluation of HIF-PHD inhibitors, which can be valuable for researchers and developers in the field of nephrology and hematology. Further investigation into the preclinical database of such compounds, where available, would be beneficial for a more comprehensive understanding.
References
Methodological & Application
Application Notes and Protocols for DS-1093a in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1093a is an orally active, small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[1][2] Inhibition of HIF-PHD leads to the stabilization and accumulation of HIF-α, a transcription factor that plays a central role in the cellular response to hypoxia. This stabilization promotes the transcription of HIF-responsive genes, including erythropoietin (EPO), which is a key hormone regulating red blood cell production.[1][2] Consequently, this compound has been investigated as a potential therapeutic agent for renal anemia, a common complication of chronic kidney disease (CKD).[1][2]
These application notes provide an overview of the available preclinical data on the dosage and administration of this compound, with a focus on a rat model of adenine-induced CKD. While specific dosage information from the primary study is not publicly available, this document outlines the experimental model and administration strategy based on existing literature.
Mechanism of Action: HIF-PHD Inhibition
The signaling pathway activated by this compound involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate HIF-α subunits, targeting them for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on target genes, initiating their transcription. A primary outcome of this pathway is the increased production of endogenous EPO, which stimulates erythropoiesis.
Preclinical Model: Adenine-Induced Chronic Kidney Disease in Rats
A commonly used and relevant preclinical model for studying renal anemia is the adenine-induced CKD model in rats. High doses of dietary adenine (B156593) lead to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing obstruction, inflammation, and fibrosis, which mimic the pathophysiology of human CKD.
Summary of In Vivo Study
A key preclinical study demonstrated the efficacy of this compound in an adenine-induced rat model of chronic kidney disease.[1][2] While the specific dosage administered was not reported in the available literature, the study mentioned continuous oral administration for 4 days, which resulted in a significant increase in hemoglobin levels.[1][2]
| Parameter | Finding | Reference |
| Animal Model | Adenine-induced chronic kidney disease rat model | [1][2] |
| Drug | This compound | [1][2] |
| Route of Administration | Oral | [1][2] |
| Dosing Regimen | Continuous administration for 4 days | [1][2] |
| Reported Outcome | Increase in hemoglobin levels | [1][2] |
| Specific Dosage | Not publicly available |
Experimental Protocol: In Vivo Efficacy Study of this compound
This protocol describes a general procedure for evaluating the efficacy of a test compound like this compound in an adenine-induced CKD rat model. Note: The specific dosage of this compound needs to be determined by the researcher based on preliminary dose-finding studies.
I. Animal Model Induction
-
Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Diet: To induce CKD, feed the rats a diet containing 0.75% (w/w) adenine for 2 to 4 weeks. Control animals should receive a standard diet.
-
Monitoring: Monitor body weight, food and water intake, and general health status daily.
-
Confirmation of CKD: At the end of the induction period, collect blood samples to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to confirm the development of renal insufficiency.
II. Dosing and Administration
-
Test Compound: this compound.
-
Vehicle: Prepare a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dose Groups:
-
Group 1: Normal control (standard diet + vehicle)
-
Group 2: CKD control (adenine diet + vehicle)
-
Group 3-n: CKD + this compound (adenine diet + varying doses of this compound)
-
-
Administration: Administer this compound or vehicle orally once daily for the specified duration (e.g., 4 continuous days as per the abstract).[1][2]
III. Sample Collection and Analysis
-
Blood Sampling: Collect blood samples at baseline (before treatment) and at specified time points during and after the treatment period.
-
Hematological Analysis: Measure hemoglobin, hematocrit, and red blood cell count.
-
Biochemical Analysis: Measure serum EPO levels, creatinine, and BUN.
-
Tissue Collection: At the end of the study, euthanize the animals and collect kidney tissues for histopathological analysis.
Concluding Remarks
The available preclinical data, although limited in specific quantitative details regarding dosage, suggests that this compound is a promising oral therapeutic for renal anemia. The compound has demonstrated in vivo efficacy in a rat model of adenine-induced CKD. Further dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies are necessary to establish the optimal dosing regimen for this compound in various preclinical models. The protocols and information provided herein are intended to serve as a guide for researchers designing such studies. It is imperative to consult the primary literature and conduct appropriate pilot studies to determine the effective and safe dosage range for this compound in any new experimental setting.
References
Application Notes and Protocols for DS-1093a in Chronic Kidney Disease Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of DS-1093a, an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor, in preclinical animal models of chronic kidney disease (CKD). The protocols detailed below are based on established methodologies for inducing CKD in rodents, particularly the adenine-induced model, in which this compound has been evaluated.
Introduction to this compound and its Mechanism of Action
This compound is a potent inhibitor of HIF prolyl hydroxylases, enzymes that play a critical role in the cellular response to oxygen levels. By inhibiting these enzymes, this compound stabilizes Hypoxia-Inducible Factor-alpha (HIF-α), allowing it to translocate to the nucleus and form a complex with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, leading to the transcription of proteins involved in erythropoiesis and iron metabolism. A key target gene is erythropoietin (EPO), a hormone that stimulates the production of red blood cells. In the context of CKD, where EPO production is often impaired leading to anemia, this compound offers a therapeutic strategy to increase endogenous EPO levels and improve hematological parameters.
Adenine-Induced Chronic Kidney Disease Animal Model
The adenine-induced model is a well-established and reproducible method for inducing CKD in rodents. High doses of adenine (B156593) lead to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing tubular obstruction, inflammation, and subsequent tubulointerstitial fibrosis, which are characteristic features of human CKD.
Experimental Protocol: Induction of CKD in Rats with Adenine
This protocol describes the induction of CKD in rats using adenine, which can be administered through diet or oral gavage.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Adenine powder
-
Standard rat chow or powdered diet
-
Vehicle for gavage (e.g., 0.5% carboxymethyl cellulose)
-
Gavage needles
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week before the start of the experiment.
-
Induction of CKD (Choose one method):
-
Dietary Admixture: Mix adenine into a powdered diet at a concentration of 0.25% (w/w). Provide this diet ad libitum for a period of 4 to 8 weeks. This method induces a more gradual onset of CKD.
-
Oral Gavage: Prepare a suspension of adenine in a suitable vehicle. Administer adenine daily by oral gavage at a dose of 200-600 mg/kg body weight for a period of 10-28 days. This method leads to a more rapid induction of CKD.
-
-
Monitoring: Monitor the animals' body weight, food and water intake, and overall health status daily.
-
Confirmation of CKD: At the end of the induction period, collect blood and urine samples to confirm the development of CKD. Key indicators include elevated serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), and the presence of proteinuria.
Protocol for this compound Treatment in Adenine-Induced CKD Rats
While preclinical studies have shown that continuous administration of this compound for 4 days increased hemoglobin levels in an adenine-induced rat model of CKD, the specific dosage used has not been publicly disclosed. Therefore, a pilot dose-response study is recommended to determine the optimal dose for a particular experimental setting.
Materials:
-
This compound
-
Vehicle for this compound administration (as recommended by the supplier)
-
Adenine-induced CKD rats
-
Control group (adenine-induced CKD rats receiving vehicle)
-
Sham group (healthy rats receiving vehicle)
Procedure:
-
Animal Groups: Divide the adenine-induced CKD rats into multiple groups: a vehicle control group and at least three this compound treatment groups with varying doses (e.g., low, medium, and high dose). Include a sham-operated or healthy control group for comparison.
-
This compound Administration: Following the confirmation of CKD, begin daily oral administration of this compound or vehicle. The treatment duration can be short-term (e.g., 4-7 days) to assess acute effects on erythropoiesis or longer-term (e.g., 2-4 weeks) to evaluate sustained efficacy and effects on kidney function.
-
Sample Collection: Collect blood and urine samples at baseline (before treatment) and at various time points during and after the treatment period.
-
Endpoint Analysis: Analyze the collected samples for a comprehensive set of endpoints to assess the efficacy and mechanism of action of this compound.
Data Presentation: Key Endpoints to Measure
The following tables summarize the expected changes in key parameters in the adenine-induced CKD model and the anticipated effects of this compound treatment.
Table 1: Expected Pathophysiological Changes in Adenine-Induced CKD Rat Model
| Parameter | Expected Change | Rationale |
| Renal Function | ||
| Serum Creatinine | ↑↑ | Reduced glomerular filtration rate |
| Blood Urea Nitrogen (BUN) | ↑↑ | Impaired renal clearance of nitrogenous waste |
| Proteinuria | ↑↑ | Glomerular and tubular damage |
| Hematological Parameters | ||
| Hemoglobin (Hb) | ↓↓ | Reduced EPO production and uremic effects on red blood cells |
| Hematocrit (Hct) | ↓↓ | Decreased red blood cell mass |
| Red Blood Cell (RBC) Count | ↓↓ | Impaired erythropoiesis |
| Erythropoiesis & Iron Metabolism | ||
| Plasma Erythropoietin (EPO) | ↓ | Impaired production by the diseased kidney |
| Serum Iron | ↓ or↔ | Impaired iron absorption and utilization |
| Serum Ferritin | ↑ or↔ | Inflammation-mediated iron sequestration |
| Hepcidin (B1576463) | ↑ | Inflammation and iron dysregulation |
| Transferrin Saturation (TSAT) | ↓ | Reduced circulating iron available for erythropoiesis |
| Histopathology | ||
| Renal Tubulointerstitial Fibrosis | ↑↑ | Key feature of adenine-induced nephropathy |
| Glomerulosclerosis | ↑ | Progressive glomerular damage |
| Inflammatory Cell Infiltration | ↑ | Immune response to tubular injury |
Table 2: Anticipated Effects of this compound Treatment in Adenine-Induced CKD Rat Model
| Parameter | Anticipated Effect | Mechanism of Action |
| Hematological Parameters | ||
| Hemoglobin (Hb) | ↑ | Increased endogenous EPO production |
| Hematocrit (Hct) | ↑ | Stimulation of erythropoiesis |
| Reticulocyte Count | ↑ | Increased production of immature red blood cells |
| Erythropoiesis & Iron Metabolism | ||
| Plasma Erythropoietin (EPO) | ↑ | HIF-mediated transcriptional activation of the EPO gene |
| Serum Iron | ↑ | Improved intestinal iron absorption and mobilization from stores |
| Serum Ferritin | ↓ | Increased iron utilization for erythropoiesis |
| Hepcidin | ↓ | HIF-mediated suppression of hepcidin expression |
| Transferrin Saturation (TSAT) | ↑ | Increased availability of circulating iron |
| Renal Function | ||
| Serum Creatinine | ↔ or ↓ | Potential for renoprotective effects needs further investigation |
| Blood Urea Nitrogen (BUN) | ↔ or ↓ | Potential for renoprotective effects needs further investigation |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols for Measuring the Effects of DS-1093a on Red Blood Cell Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1093a is an orally administered small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[1][2][3] By inhibiting HIF-PHD, this compound leads to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α) subunits. This process mimics the body's natural response to low oxygen conditions, activating the transcription of HIF-responsive genes, most notably the gene for erythropoietin (EPO).[1][2][3] The subsequent increase in endogenous EPO levels stimulates erythropoiesis, the process of red blood cell production, making this compound a promising therapeutic candidate for the treatment of anemia, particularly in patients with chronic kidney disease.[1][2][3][4][5]
These application notes provide a comprehensive guide for researchers to measure the effects of this compound on red blood cell production, encompassing both in vitro and in vivo methodologies. The protocols detailed below will enable the characterization of the compound's mechanism of action and its physiological impact on erythropoiesis.
Data Presentation
The following tables present representative data on the expected effects of this compound on key parameters of red blood cell production. This data is illustrative and intended to guide researchers in structuring their own experimental results.
Table 1: In Vitro Effects of this compound on Erythropoietin (EPO) Production in HepG2 Cells
| This compound Concentration (µM) | EPO Concentration (mIU/mL) | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | 2.5 ± 0.3 | 1.0 |
| 0.1 | 7.8 ± 0.9 | 3.1 |
| 0.5 | 25.4 ± 3.1 | 10.2 |
| 1.0 | 48.9 ± 5.5 | 19.6 |
| 5.0 | 97.2 ± 10.8 | 38.9 |
| Positive Control (100 µM CoCl₂) | 85.1 ± 9.2 | 34.0 |
Table 2: In Vivo Effects of this compound on Hematological Parameters in a Rat Model of Renal Anemia
| Treatment Group | Hemoglobin (g/dL) | Red Blood Cell Count (x10⁶/µL) | Hematocrit (%) | Reticulocyte Count (%) |
| Vehicle | 10.2 ± 0.5 | 5.8 ± 0.3 | 31.5 ± 1.5 | 1.2 ± 0.2 |
| This compound (1 mg/kg) | 11.5 ± 0.6 | 6.5 ± 0.4 | 35.7 ± 1.8 | 2.5 ± 0.4 |
| This compound (3 mg/kg) | 12.8 ± 0.7 | 7.2 ± 0.5 | 39.6 ± 2.1 | 4.1 ± 0.6 |
| This compound (10 mg/kg) | 14.1 ± 0.8 | 7.9 ± 0.6 | 43.7 ± 2.3 | 5.8 ± 0.8 |
| Positive Control (rHuEPO) | 13.5 ± 0.7 | 7.6 ± 0.5 | 41.8 ± 2.2 | 5.2 ± 0.7 |
Table 3: Effect of this compound on Erythroid Progenitor Colony Formation (CFU-E) from Human CD34+ Cells
| Treatment | Number of CFU-E Colonies per 10⁵ Cells | Fold Increase vs. Vehicle |
| Vehicle (DMSO) | 150 ± 20 | 1.0 |
| This compound (1 µM) | 280 ± 35 | 1.9 |
| This compound (5 µM) | 410 ± 48 | 2.7 |
| This compound (10 µM) | 550 ± 62 | 3.7 |
| Positive Control (EPO) | 620 ± 70 | 4.1 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its evaluation.
References
Application Note: Cell-Based Assays for Screening HIF-PHD Inhibitors like DS-1093a
Introduction
Hypoxia-inducible factors (HIFs) are crucial transcription factors that manage cellular responses to low oxygen levels (hypoxia).[1] The stability of the regulatory HIF-α subunit is controlled by prolyl hydroxylase domain (PHD) enzymes.[1][2] Under normal oxygen conditions, PHDs hydroxylate HIF-α, marking it for rapid proteasomal degradation.[1][3] Small molecule inhibitors of PHDs block this degradation, leading to the stabilization and activation of HIF-α even in the presence of oxygen.[2] This activation stimulates the transcription of HIF target genes, including erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are involved in processes like erythropoiesis and angiogenesis.[3][4]
Consequently, HIF-PHD inhibitors are a promising therapeutic class for conditions such as anemia associated with chronic kidney disease.[1] DS-1093a is an orally active HIF-PHD inhibitor that has demonstrated potent in vitro activity in stimulating EPO production.[5][6] This document provides detailed protocols for a suite of cell-based assays designed to identify, characterize, and quantify the activity of HIF-PHD inhibitors like this compound.
HIF-1α Signaling Pathway
Under normoxic conditions, HIF-1α is continuously produced but rapidly hydroxylated by PHD enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind, leading to ubiquitination and proteasomal degradation.[4][7] In hypoxic conditions, or in the presence of a PHD inhibitor, PHD activity is reduced.[4] This prevents HIF-1α hydroxylation, causing it to stabilize, translocate to the nucleus, and dimerize with its partner, HIF-1β (also known as ARNT).[3][7][8] The stable HIF-1α/HIF-1β heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, recruiting co-activators like p300/CBP and initiating transcription.[3][8]
Caption: The HIF-1α signaling pathway under different oxygen conditions.
Key Cell-Based Assays & Protocols
An effective screening cascade for HIF-PHD inhibitors involves assays that measure direct target engagement, downstream transcriptional activation, and physiologically relevant gene expression.
HIF-1α Protein Stabilization Assay (Western Blot)
This assay directly quantifies the increase in HIF-1α protein levels in cells treated with a PHD inhibitor. Due to the rapid degradation of HIF-1α, special sample handling is critical.[9][10]
Protocol:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, Hep3B, U2OS) in 6-well plates and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) for 4-8 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Roxadustat or CoCl₂).
-
Cell Lysis: Aspirate the media and wash cells once with ice-cold PBS. Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent ex vivo degradation, a lysis buffer containing 1 mM CoCl₂ can be used.[10][11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto an 8% SDS-polyacrylamide gel and perform electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane overnight at 4°C with a primary antibody against HIF-1α.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Detect the signal using a chemiluminescence imager. Re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to normalize the HIF-1α signal. Quantify band intensity using densitometry software.
HRE-Luciferase Reporter Gene Assay
This high-throughput assay measures the transcriptional activity of HIF by using a luciferase reporter gene driven by a promoter containing multiple HREs.[2][12] An increase in luciferase activity corresponds to the activation of the HIF pathway.
Protocol:
-
Transfection: Seed cells (e.g., CHO, HEK293T) in a 96-well white, clear-bottom plate. Transfect the cells with a plasmid containing a firefly luciferase gene under the control of an HRE-containing promoter (e.g., pGL3-HRE-luciferase).[9][13] Co-transfect with a plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 18-24 hours.
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells using a passive lysis buffer.
-
Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions on a plate luminometer.
-
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle-treated control. Determine the EC₅₀ value from the dose-response curve.
Target Gene Expression Assays (EPO & VEGF)
This assay confirms the biological activity of the inhibitor by measuring the upregulation of known HIF target genes, such as EPO and VEGF. This can be done at the mRNA level (qPCR) or protein level (ELISA).
Protocol (qPCR):
-
Cell Seeding and Treatment: Seed an appropriate cell line (e.g., Hep3B for EPO, various cancer cell lines for VEGF) in a 12-well plate.[5][14] Treat with test compounds for 6-24 hours.[2]
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., EPO or VEGFA), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Include primers for a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
-
Analysis: Calculate the relative mRNA expression using the ΔΔCt method. Determine the fold change in gene expression for treated samples compared to the vehicle control.
Protocol (ELISA for Secreted Protein):
-
Cell Seeding and Treatment: Seed cells in a 24-well plate. When cells reach desired confluency, replace the medium with fresh, serum-free medium containing the test compounds.
-
Incubation: Incubate for 24-48 hours to allow for protein synthesis and secretion.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of secreted EPO or VEGF in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
Analysis: Generate a standard curve using the provided recombinant protein. Determine the concentration of the target protein in each sample. Normalize the results to the total cellular protein content from the corresponding well if necessary.
Data Presentation
Quantitative data from screening assays should be summarized for clear comparison of compound potency and efficacy.
| Assay Type | Compound | Cell Line | Endpoint | Potency (EC₅₀ / IC₅₀) | Reference |
| EPO Production | This compound | Hep3B | Secreted EPO | 0.49 µM (EC₅₀) | [5][15] |
| HRE Reporter | Roxadustat (FG-4592) | Various | Luciferase Activity | Sub-µM range | [12] |
| HRE Reporter | Vadadustat | Various | Luciferase Activity | Sub-µM range | [12] |
| PHD2 Inhibition (In Vitro) | Roxadustat (FG-4592) | - | Peptide Hydroxylation | 27 nM (IC₅₀) | [12] |
| PHD2 Inhibition (In Vitro) | Vadadustat | - | Peptide Hydroxylation | 29 nM (IC₅₀) | [12] |
| PHD2 Inhibition (In Vitro) | Molidustat | - | Peptide Hydroxylation | 7 nM (IC₅₀) | [12] |
| HIF-1α Stabilization | Roxadustat (FG-4592) | U2OS, HeLa, Hep3b | HIF-1α Protein | Dose-dependent increase | [12] |
Experimental Workflow
A typical workflow for screening HIF-PHD inhibitors involves a tiered approach, starting with high-throughput primary screens and progressing to more detailed secondary and functional assays.
Caption: A tiered workflow for the discovery of HIF-PHD inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. benchchem.com [benchchem.com]
- 10. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIF-1-dependent VEGF reporter gene assay by a stable transformant of CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HIF-1α/GPER signaling mediates the expression of VEGF induced by hypoxia in breast cancer associated fibroblasts (CAFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application of DS-1093a in Adenine-Induced Rat Models of Chronic Kidney Disease (CKD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1093a is an orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[1][2] This mechanism of action positions it as a therapeutic agent for renal anemia, a common complication of chronic kidney disease (CKD). By inhibiting PHD enzymes, this compound stabilizes HIF-α, a transcription factor that upregulates the expression of genes involved in erythropoiesis, most notably erythropoietin (EPO).[3] The adenine-induced rat model of CKD is a well-established, non-surgical method for inducing chronic renal failure that mimics many features of human CKD, including anemia, making it a suitable platform for the preclinical evaluation of compounds like this compound.
Principle of the Adenine-Induced CKD Model
The administration of a diet high in adenine (B156593) to rats leads to its metabolism into 2,8-dihydroxyadenine (B126177) (2,8-DHA). Due to its low solubility, 2,8-DHA precipitates within the renal tubules, leading to crystal formation, tubular obstruction, and subsequent tubulointerstitial inflammation and fibrosis. This cascade of events results in a progressive decline in renal function and the development of associated complications, including renal anemia. The severity of the CKD model can be modulated by adjusting the dose and duration of adenine administration.
Application of this compound in the Adenine-Induced CKD Model
This compound has been evaluated in the adenine-induced rat model of CKD, where it was shown to increase hemoglobin levels after four days of continuous administration.[1][2] While specific quantitative data from these preclinical studies are not publicly available, the primary therapeutic goal of administering a HIF-PHD inhibitor like this compound in this model is to counteract the associated renal anemia.
Experimental Protocols
I. Induction of Chronic Kidney Disease with Adenine
This protocol is based on established methods for inducing CKD and associated anemia in rats.
Materials:
-
Male Wistar rats (6 weeks old)
-
Adenine (powder)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)
-
Standard rat chow
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
Procedure:
-
Acclimatization: Acclimate rats for at least one week to the housing conditions with free access to standard chow and water.
-
Adenine Administration:
-
Dietary Admixture: Mix adenine into the standard rat chow at a concentration of 0.75% (w/w). Provide this diet ad libitum for 2 to 4 weeks. This method is less invasive but may lead to variability in adenine intake due to decreased appetite.
-
Oral Gavage: Prepare a suspension of adenine in a suitable vehicle. Administer adenine daily by oral gavage at a dose of 200-600 mg/kg body weight for 10-28 days. This method allows for precise dosing.
-
-
Monitoring:
-
Monitor body weight and food intake daily.
-
Collect blood samples weekly via the tail vein to measure hematological and biochemical parameters.
-
House rats in metabolic cages for 24-hour urine collection to measure urinary protein and creatinine.
-
-
Confirmation of CKD and Anemia: The development of CKD and anemia can be confirmed by measuring the parameters listed in the tables below.
II. Administration of this compound
Note: The specific dosage and treatment regimen for this compound in the adenine-induced rat model are not detailed in the available literature. The following is a general protocol for administering an oral therapeutic in this model.
Procedure:
-
Initiation of Treatment: this compound can be administered either concurrently with adenine induction or after the establishment of CKD and anemia.
-
Dosing: Prepare a suspension of this compound in a suitable vehicle. Administer the compound daily via oral gavage. Dose-ranging studies would be necessary to determine the optimal therapeutic dose.
-
Monitoring Efficacy:
-
Collect blood samples at baseline and at regular intervals during the treatment period.
-
Primary endpoints for efficacy in treating renal anemia include hemoglobin, hematocrit, and red blood cell count.
-
Secondary endpoints may include plasma EPO levels and markers of iron metabolism.
-
Data Presentation
Table 1: Expected Effects of Adenine Administration on Renal Function in Rats
| Parameter | Expected Change | Example Data (600 mg/kg Adenine via Gavage) |
| Plasma Creatinine | Significant Increase | ~3.0 mg/dL |
| Blood Urea Nitrogen (BUN) | Significant Increase | Data varies with duration |
| 24-hour Urine Protein | Increase | - |
Table 2: Expected Effects of Adenine Administration on Hematological Parameters in Rats
| Parameter | Expected Change | Example Data (600 mg/kg Adenine via Gavage) |
| Hemoglobin (Hb) | Significant Decrease | ~12.8 g/dL (vs. ~16.7 g/dL in control) |
| Hematocrit (Hct) | Significant Decrease | ~30.2% (vs. ~45.7% in control) |
| Plasma Erythropoietin (EPO) | Significant Decrease | - |
Signaling Pathways and Visualizations
Mechanism of Adenine-Induced Renal Injury
High doses of adenine are metabolized by xanthine (B1682287) oxidase to 2,8-dihydroxyadenine (2,8-DHA). The precipitation of 2,8-DHA crystals in renal tubules initiates a pathological cascade involving tubular injury, inflammation, and the activation of pro-fibrotic signaling pathways such as Transforming Growth Factor-β (TGF-β) and Wnt/β-catenin.
References
Techniques for Assessing the In Vivo Bioavailability of DS-1093a
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1093a is an orally administered, small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[1][2][3] This mechanism of action leads to the stabilization and accumulation of hypoxia-inducible factor (HIF), which in turn stimulates the production of endogenous erythropoietin (EPO).[4] This makes this compound a promising therapeutic candidate for the treatment of renal anemia.[1][2] The development of an oral agent to treat anemia in patients with chronic kidney disease is of significant interest, as current treatments often require injections.[5]
The assessment of in vivo bioavailability is a critical step in the preclinical and clinical development of any orally administered drug, including this compound. Bioavailability data informs dose selection and formulation development by providing insights into the fraction of the administered dose that reaches systemic circulation and the rate at which it is absorbed. These application notes provide detailed protocols for conducting in vivo bioavailability studies of this compound in a relevant animal model, as well as the subsequent bioanalytical procedures required to quantify the drug in biological matrices.
Key Pharmacokinetic Parameters
The in vivo bioavailability of this compound is determined by comparing the plasma concentration-time profiles following oral (PO) and intravenous (IV) administration. The key pharmacokinetic parameters to be determined are summarized in the table below.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Terminal half-life |
| F% | Absolute bioavailability, calculated as (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100 |
Experimental Protocols
In Vivo Bioavailability Study in Rodents
A rodent model, such as the Sprague-Dawley rat, is a suitable choice for initial in vivo bioavailability studies of this compound, given their frequent use in pharmacokinetic studies and documented use in this compound research.[2][6][7]
1. Animal Model and Housing:
-
Species: Male Sprague-Dawley rats (n=6 per group)
-
Weight: 250-300 g
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals should be fasted overnight prior to dosing.
2. Dosing Formulation Preparation:
-
Intravenous (IV) Formulation: Prepare a 1 mg/mL solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The formulation should be sterile-filtered.
-
Oral (PO) Formulation: Prepare a suspension of this compound in a common oral vehicle (e.g., 0.5% methylcellulose (B11928114) in water) at a concentration of 2 mg/mL.
3. Dosing Administration:
-
IV Group: Administer this compound via a lateral tail vein injection at a dose of 1 mg/kg.
-
PO Group: Administer this compound via oral gavage at a dose of 10 mg/kg.
4. Blood Sample Collection:
-
Collect serial blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at the following time points:
-
IV Group: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
PO Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process blood samples by centrifugation at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method for this compound in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.[8][9]
1. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound and the internal standard.
-
3. Data Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis of the plasma concentration-time data.
-
The absolute bioavailability (F%) will be calculated using the dose-normalized AUC values from the oral and intravenous administration groups.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. researchgate.net [researchgate.net]
- 7. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 8. ijisrt.com [ijisrt.com]
- 9. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for Long-Term Administration of DS-1093a in Research Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the best practices for the long-term oral administration of DS-1093a in research animals, particularly in the context of preclinical studies for conditions such as renal anemia. This compound is an orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD), which plays a crucial role in the body's response to hypoxia.
Mechanism of Action
This compound functions by inhibiting the HIF-PHD enzyme.[1][2] Under normal oxygen levels, HIF-PHD hydroxylates the alpha subunit of HIF, leading to its degradation. By inhibiting this enzyme, this compound stabilizes HIF-α, allowing it to accumulate and translocate to the nucleus. There, it dimerizes with HIF-β and activates the transcription of various genes, most notably the gene for erythropoietin (EPO).[3][4] The resulting increase in endogenous EPO stimulates erythropoiesis in the bone marrow, leading to an increase in red blood cell production and hemoglobin levels.[1][2][3] This mechanism makes this compound a promising therapeutic agent for renal anemia, a condition often characterized by insufficient EPO production.[2]
Data Presentation
The following tables summarize key in vitro and in vivo data for this compound and provide a general framework for long-term dosing of HIF-PHD inhibitors based on available literature.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (EPO Production) | Hep3B | 0.49 µM | [1] |
Table 2: Short-Term In Vivo Efficacy of this compound in a Rat Model of Renal Anemia
| Animal Model | Duration | Effect | Reference |
| Adenine-induced chronic kidney disease rats | 4 days (continuous administration) | Increased hemoglobin levels | [2] |
Table 3: General Long-Term Oral Dosing Regimens for HIF-PHD Inhibitors in Rodents (for protocol development)
| Compound Class | Animal Model | Duration | Dosing Frequency | Vehicle Examples | Potential Monitoring Parameters |
| HIF-PHD Inhibitors | Rats, Mice | 4 weeks - 90 days | Once daily (QD) | 0.5% Methylcellulose (B11928114), 0.5% Carboxymethyl cellulose (B213188) (CMC) | Body weight, food/water consumption, hematological parameters (hemoglobin, hematocrit, reticulocytes), serum EPO, renal function markers (BUN, creatinine), clinical observations. |
Experimental Protocols
The following protocols are designed for the long-term evaluation of this compound in a rodent model of renal anemia. These are generalized protocols and should be adapted to specific experimental designs and institutional guidelines.
Protocol 1: Induction of Renal Anemia in Rodents (Adenine-Induced Model)
This protocol describes the induction of chronic kidney disease and subsequent anemia in rats or mice through the oral administration of adenine (B156593).
Materials:
-
Adenine
-
Vehicle for suspension (e.g., 0.5% w/v Carboxymethyl cellulose (CMC) in sterile water)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Acclimatize animals for a minimum of one week prior to the start of the study.
-
Prepare a homogenous suspension of adenine in the chosen vehicle. A common dose for induction is 50 mg/kg body weight.
-
Administer the adenine suspension via oral gavage daily for 28 consecutive days.
-
The control group should receive the vehicle only.
-
Monitor the body weight of the animals regularly (e.g., 2-3 times per week).
-
At the end of the 28-day induction period, confirm the development of renal anemia by collecting blood samples to measure hematological parameters (hemoglobin, hematocrit) and renal function markers (serum creatinine, Blood Urea Nitrogen - BUN).
Protocol 2: Long-Term Oral Administration of this compound
This protocol outlines the procedure for the chronic administration of this compound to rodents with induced renal anemia.
Materials:
-
This compound
-
Appropriate vehicle for a stable suspension (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Animal balance
Procedure:
-
Following the successful induction of renal anemia, randomize the animals into treatment and vehicle control groups.
-
Prepare a homogenous suspension of this compound in the selected vehicle. The specific dose will need to be determined based on dose-ranging studies. For guidance, other HIF-PHD inhibitors have been administered chronically at various doses.
-
Administer this compound or vehicle via oral gavage once daily (QD) for the desired study duration (e.g., 4, 8, or 12 weeks).
-
Ensure the dosing volume is appropriate for the animal size (e.g., 5-10 mL/kg for rats).
-
Monitor the animals throughout the study period according to the monitoring plan outlined below.
Protocol 3: Comprehensive Monitoring Plan for Long-Term Studies
A robust monitoring plan is critical for assessing the efficacy and safety of this compound during long-term administration.
Clinical Observations:
-
Frequency: Daily
-
Parameters: Observe for any changes in behavior, posture, activity level, and physical appearance. Note any signs of toxicity such as rough coat, lethargy, or diarrhea.
Body Weight and Food/Water Consumption:
-
Frequency: At least twice weekly
-
Procedure: Measure and record the body weight of each animal. If feasible, measure food and water consumption to detect any treatment-related effects.
Hematological Analysis:
-
Frequency: Baseline (pre-treatment), and at regular intervals during the study (e.g., every 2-4 weeks), and at termination.
-
Sample Collection: Collect whole blood in EDTA-coated tubes. Adhere to institutional guidelines for maximum blood collection volumes.
-
Parameters:
-
Hemoglobin (Hb)
-
Hematocrit (Hct)
-
Red Blood Cell (RBC) count
-
Reticulocyte count (as an early indicator of erythropoietic response)
-
Biochemical Analysis (Serum/Plasma):
-
Frequency: Baseline and at termination. Additional interim time points may be included.
-
Sample Collection: Collect blood in appropriate tubes for serum or plasma separation.
-
Parameters:
-
Efficacy Marker: Serum EPO levels (measure at a consistent time post-dosing, considering the pharmacokinetic profile).
-
Renal Function: BUN, Creatinine.
-
Liver Function: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST).
-
Iron Metabolism: Serum iron, transferrin, ferritin (as HIF activation can influence iron utilization).[4]
-
Terminal Procedures:
-
At the end of the study, collect terminal blood samples for comprehensive analysis.
-
Perform a thorough necropsy and collect tissues for histopathological examination, particularly the kidneys, liver, spleen, and bone marrow.
Visualizations
The following diagrams illustrate key concepts related to the mechanism and experimental workflow for this compound.
Caption: HIF-PHD Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for a Long-Term Study of this compound in Rodents.
Caption: Logical Relationship of this compound Administration to Physiological Effect.
References
- 1. Discovery of Orally Bioavailable and Liver-Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. krcp-ksn.org [krcp-ksn.org]
Application Note & Protocol: Quantification of a Novel Analyte in Human Plasma using LC-MS/MS
As an AI model, I am unable to find any publicly available information for a compound specifically designated as "DS-1093a." This suggests that "this compound" may be an internal development code, a very new compound not yet described in published literature, or potentially a misnomer.
Consequently, I cannot provide specific analytical methods, quantitative data, or signaling pathways related to this compound.
To fulfill your request, I would require a known chemical name, a CAS number, or a reference to a publication that describes "this compound."
However, I can provide a generalized template for an application note and protocol for the quantification of a hypothetical small molecule drug in biological samples using a common technique like LC-MS/MS. This template will follow all your specified formatting requirements, including data tables, detailed protocols, and Graphviz diagrams.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel analyte in human plasma. The described protocol provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high-throughput and accurate analysis suitable for pharmacokinetic and toxicokinetic studies.
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Mean Accuracy | 95% - 105% |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | ≤ 15% | 85% - 115% | ≤ 15% | 85% - 115% |
| Low QC | 3.0 | ≤ 10% | 90% - 110% | ≤ 10% | 90% - 110% |
| Mid QC | 50 | ≤ 10% | 90% - 110% | ≤ 10% | 90% - 110% |
| High QC | 800 | ≤ 10% | 90% - 110% | ≤ 10% | 90% - 110% |
Experimental Protocols
Sample Preparation: Protein Precipitation
A protein precipitation method is employed for the extraction of the analyte from human plasma.
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution
-
Acetonitrile (B52724) (ACN) containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Method
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 4 |
Table 4: Chromatographic Gradient
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 5 | 95 |
| 3.5 | 5 | 95 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Table 5: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Sciex Triple Quad™ 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | Analyte: Q1/Q3 (To be determined) IS: Q1/Q3 (To be determined) |
| Collision Energy | Optimized for specific analyte and IS |
Visualizations
Application Notes and Protocols: In Vivo Imaging to Track the Effects of DS-1093a
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1093a is an orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD). By inhibiting PHD enzymes, this compound leads to the stabilization and accumulation of hypoxia-inducible factor-alpha (HIF-α). This transcription factor then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia response elements (HREs) in the promoter regions of target genes. This signaling cascade upregulates the expression of genes involved in erythropoiesis, such as erythropoietin (EPO), and genes related to iron metabolism. These application notes provide a detailed overview of various in vivo imaging techniques that can be employed to non-invasively monitor the pharmacodynamic effects of this compound in preclinical animal models.
Mechanism of Action of this compound
The primary mechanism of this compound is the inhibition of prolyl hydroxylase domain enzymes, which are responsible for the degradation of HIF-α in normoxic conditions. Inhibition of PHDs mimics a hypoxic state, leading to the stabilization of HIF-α and the subsequent activation of downstream pathways.
Caption: Signaling pathway of this compound.
In Vivo Imaging Strategies
A variety of in vivo imaging techniques can be utilized to track the biological effects of this compound. These can be broadly categorized into methods for monitoring direct target engagement (HIF-1α stabilization and activity) and downstream physiological changes (erythropoiesis, renal function, and iron metabolism).
I. Imaging of HIF-1α Activation
A. Bioluminescence Imaging (BLI) of HRE-driven Reporter Gene Expression
This is a highly sensitive method to monitor the transcriptional activity of HIF-1. It involves using transgenic animals or cell lines that express a luciferase reporter gene under the control of a promoter containing multiple HREs.
Experimental Workflow:
Caption: Experimental workflow for BLI.
Protocol: HRE-Luciferase Bioluminescence Imaging
-
Animal Model: Utilize transgenic mice expressing firefly luciferase under the control of a synthetic promoter containing multiple copies of the HRE from a HIF-1 target gene (e.g., VEGF or EPO).
-
Drug Administration: Administer this compound orally at the desired dose and time points. Include a vehicle control group.
-
Substrate Injection: At the time of imaging, intraperitoneally inject the mice with D-luciferin (e.g., 150 mg/kg body weight).
-
Anesthesia: Anesthetize the mice using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Imaging: Place the anesthetized mouse in a light-tight imaging chamber of an in vivo imaging system (IVIS) equipped with a sensitive CCD camera. Acquire bioluminescence images, typically with an exposure time of 1-5 minutes.
-
Data Analysis: Quantify the bioluminescent signal in regions of interest (ROIs), such as the kidney or whole body, using the accompanying software. Express the data as photons/second/cm²/steradian.
B. Fluorescence Imaging of HRE-driven Reporter Gene Expression
Similar to BLI, this technique uses a fluorescent protein (e.g., GFP, mCherry) as a reporter for HRE activation.
Protocol: HRE-Fluorescent Protein Imaging
-
Animal Model: Use transgenic mice expressing a fluorescent protein (e.g., d2EGFP for a short half-life) under the control of an HRE-containing promoter.
-
Drug Administration: Administer this compound or vehicle as described for BLI.
-
Anesthesia and Imaging: Anesthetize the mouse and place it in a fluorescence in vivo imaging system. Excite the fluorescent protein with the appropriate wavelength laser and detect the emission using a sensitive camera.
-
Data Analysis: Quantify the fluorescent signal in ROIs. Autofluorescence can be a confounding factor, so appropriate controls and spectral unmixing should be employed.
II. Imaging of Downstream Physiological Effects
A. Magnetic Resonance Imaging (MRI) of Renal Oxygenation
Blood-oxygen-level-dependent (BOLD) MRI is a non-invasive technique to assess tissue oxygenation. Since this compound simulates a hypoxic state, changes in renal oxygenation can be monitored.
Protocol: BOLD-MRI for Renal Oxygenation
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and monitor its physiological status (respiration, temperature).
-
MRI Acquisition: Use a high-field MRI scanner (e.g., 7T or 9.4T) with a dedicated small animal coil. Acquire multi-gradient echo (mGRE) sequences to generate T2* maps of the kidneys.
-
Drug Administration: Administer this compound and acquire BOLD-MRI data at baseline and at several time points post-administration.
-
Data Analysis: Calculate the R2* (1/T2) values in the renal cortex and medulla. An increase in R2 suggests a higher concentration of deoxygenated hemoglobin, which can be interpreted in the context of the drug's mechanism.
B. Positron Emission Tomography (PET) of Erythropoietic Activity
Increased erythropoiesis in the bone marrow leads to higher metabolic activity, which can be visualized with [18F]-Fluorodeoxyglucose (18F-FDG) PET.
Protocol: 18F-FDG PET for Bone Marrow Activity
-
Animal Preparation: Fast the animal for 6-8 hours to reduce background glucose levels.
-
Radiotracer Injection: Inject a known amount of 18F-FDG (e.g., 10-15 MBq) intravenously.
-
Uptake Period: Allow for a 60-minute uptake period, during which the animal should be kept warm and anesthetized.
-
PET/CT Imaging: Perform a whole-body PET scan, followed by a CT scan for anatomical co-registration and attenuation correction.
-
Data Analysis: Reconstruct the PET images and quantify the 18F-FDG uptake in the bone marrow (e.g., in the femur and spine) by calculating the Standardized Uptake Value (SUV).
C. In Vivo Imaging of Iron Metabolism
This compound is known to influence iron metabolism. This can be visualized using fluorescent probes for labile iron or MRI.
Protocol: Fluorescence Imaging of Labile Iron
-
Probe Selection: Choose a suitable fluorescent probe for in vivo imaging of labile iron, such as those based on near-infrared fluorophores to minimize tissue autofluorescence.
-
Probe Administration: Inject the fluorescent iron probe intravenously into the animal.
-
Imaging: Use an in vivo fluorescence imaging system to acquire images at various time points after probe injection.
-
Data Analysis: Quantify the fluorescent signal in organs of interest, such as the liver and spleen, which are major sites of iron storage.
Protocol: T2 MRI for Iron Deposition*
-
MRI Acquisition: Similar to BOLD-MRI, acquire T2-weighted images or T2 maps of organs like the liver and spleen.
-
Data Analysis: A decrease in T2* (increase in R2*) can indicate an increase in iron deposition. This method is sensitive to the paramagnetic properties of iron storage proteins like ferritin and hemosiderin.
Quantitative Data Summary
| Imaging Modality | Parameter Measured | Expected Effect of this compound | Animal Model | Key Considerations |
| Bioluminescence Imaging (BLI) | HRE-driven luciferase expression | Increased bioluminescence | HRE-luciferase transgenic mice | High sensitivity, low background |
| Fluorescence Imaging | HRE-driven fluorescent protein expression | Increased fluorescence | HRE-GFP transgenic mice | Potential for autofluorescence |
| BOLD-MRI | Renal R2* (proportional to deoxyhemoglobin) | Altered R2* values | Standard rodent models | Sensitive to physiological changes |
| 18F-FDG PET/CT | Glucose metabolism in bone marrow | Increased SUV in bone marrow | Standard rodent models | Requires fasting and radiotracer |
| Fluorescence Imaging | Labile iron levels | Changes in fluorescence in target organs | Standard rodent models | Probe specificity and biodistribution |
| T2 MRI | Iron deposition in tissues | Altered T2 values in liver/spleen | Standard rodent models | Indirect measure of iron content |
Conclusion
The in vivo imaging techniques described provide a powerful toolkit for the preclinical evaluation of this compound. By combining methods that assess direct target engagement with those that measure downstream physiological effects, researchers can gain a comprehensive understanding of the drug's pharmacodynamics, efficacy, and potential off-target effects in a longitudinal and non-invasive manner. The choice of imaging modality will depend on the specific scientific question, available resources, and the animal model being used.
Application Notes & Protocols: Establishing a Research Model for DS-1093a-Induced Erythropoiesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1093a is an orally administered small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[1][2][3] By inhibiting HIF-PHD, this compound stabilizes hypoxia-inducible factors (HIFs), leading to the transcriptional activation of HIF-responsive genes, including the gene encoding erythropoietin (EPO).[4][5] This increase in endogenous EPO production stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, ultimately leading to an increase in red blood cell mass.[4][6] These application notes provide a comprehensive guide for establishing in vitro and in vivo research models to study the erythropoietic effects of this compound.
The primary signaling pathway activated by EPO involves the homodimerization of the erythropoietin receptor (EPOR), which leads to the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates tyrosine residues on the EPOR, creating docking sites for various signaling proteins, most notably the Signal Transducer and Activator of Transcription 5 (STAT5).[7] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and induces the transcription of genes essential for erythroid cell survival, proliferation, and differentiation.[7]
I. In Vitro Model: Human CD34+ Hematopoietic Stem and Progenitor Cell (HSPC)-Derived Erythroid Differentiation
This model allows for the direct assessment of this compound's effects on human erythropoiesis.
A. Experimental Workflow
B. Protocols
1. Erythroid Differentiation of Human CD34+ HSPCs
-
Cell Source: Cryopreserved human CD34+ HSPCs from bone marrow, peripheral blood, or cord blood.
-
Media: Utilize a commercially available serum-free erythroid differentiation medium. A common multi-phase culture system can be employed:
-
Phase I (Days 0-7): Basal medium supplemented with SCF, IL-3, and EPO to expand erythroid progenitors.
-
Phase II (Days 7-14): Basal medium with EPO and insulin, with decreasing concentrations of SCF, to promote terminal differentiation.
-
-
This compound Treatment: On day 7, replace the medium with fresh Phase II medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
2. Colony-Forming Unit (CFU) Assay
-
Objective: To quantify the effect of this compound on the proliferation and differentiation of erythroid progenitors (BFU-E and CFU-E).
-
Procedure:
-
On day 14 of differentiation, harvest cells and perform a viable cell count.
-
Resuspend cells in a methylcellulose-based medium containing a cytokine cocktail optimized for human erythroid progenitor growth.
-
Plate 1 x 10^4 to 5 x 10^4 cells per 35 mm dish in duplicate.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 14-16 days.
-
Enumerate BFU-E (large, multi-clustered red colonies) and CFU-E (smaller, single red colonies) using an inverted microscope.
-
3. Flow Cytometry for Erythroid Differentiation
-
Objective: To quantitatively assess the stages of erythroid differentiation based on cell surface marker expression.
-
Procedure:
-
Harvest cells on day 14.
-
Stain with fluorescently conjugated antibodies against CD71 (transferrin receptor) and CD235a (Glycophorin A).
-
Analyze by flow cytometry to distinguish progenitor populations and differentiated erythroblasts.
-
4. Western Blot for STAT5 Phosphorylation
-
Objective: To determine the activation of the JAK2-STAT5 signaling pathway.
-
Procedure:
-
Harvest cells at various time points after this compound treatment (e.g., 0, 15, 30, 60 minutes).
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated STAT5 (p-STAT5) and total STAT5.
-
Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify band intensities and normalize p-STAT5 to total STAT5.
-
5. Hemoglobin Content Assay
-
Objective: To measure the total hemoglobin content in the differentiated erythroblasts.
-
Procedure:
-
Harvest a known number of cells on day 14.
-
Lyse the cells to release hemoglobin.
-
Use a commercially available hemoglobin assay kit (e.g., Drabkin's reagent-based) and measure absorbance at the appropriate wavelength.
-
Calculate the hemoglobin concentration based on a standard curve.
-
C. Expected Quantitative Data (Illustrative)
Table 1: In Vitro Dose-Response of this compound on Erythroid Progenitor Colony Formation
| This compound (µM) | BFU-E Colonies (per 10^4 cells) | CFU-E Colonies (per 10^4 cells) |
| 0 (Vehicle) | 25 ± 5 | 150 ± 20 |
| 0.1 | 30 ± 6 | 180 ± 25 |
| 1 | 45 ± 8 | 250 ± 30 |
| 10 | 60 ± 10 | 350 ± 40 |
Table 2: Effect of this compound on Erythroid Differentiation Markers (Flow Cytometry)
| Treatment | % CD71+/CD235a- (Progenitors) | % CD71+/CD235a+ (Erythroblasts) |
| Vehicle | 15 ± 3 | 60 ± 8 |
| This compound (1 µM) | 12 ± 2 | 75 ± 10 |
Table 3: Quantification of STAT5 Phosphorylation and Hemoglobin Content
| Treatment | p-STAT5 / Total STAT5 (Fold Change) | Hemoglobin (pg/cell) |
| Vehicle | 1.0 | 20 ± 3 |
| This compound (1 µM) | 2.5 ± 0.5 | 28 ± 4 |
II. In Vivo Model: Adenine-Induced Chronic Kidney Disease (CKD) in Mice
This model mimics the renal anemia observed in CKD patients, providing a relevant system to evaluate the systemic effects of this compound.[8][9][10]
A. Experimental Workflow
B. Protocols
1. Induction of CKD and this compound Treatment
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
CKD Induction: Administer adenine (B156593) in the diet (0.2% w/w) or by oral gavage for 4 weeks to induce tubulointerstitial nephritis and renal anemia.[9][10]
-
This compound Administration: Following CKD induction, administer this compound orally once daily at various doses for 4 weeks.
2. Blood Sample Analysis
-
Collection: Collect blood weekly via tail vein or submandibular bleeding.
-
Complete Blood Count (CBC): Analyze for hemoglobin, hematocrit, and red blood cell count using an automated hematology analyzer.
-
Reticulocyte Count: Stain blood with a fluorescent dye (e.g., thiazole (B1198619) orange) and analyze by flow cytometry to determine the percentage of reticulocytes.[11][12]
-
Serum EPO Measurement: Isolate serum and measure EPO levels using a commercially available mouse EPO ELISA kit.[13][14]
3. Terminal Tissue Analysis
-
Bone Marrow and Spleen Analysis: Harvest bone marrow and spleens to perform CFU assays and flow cytometry for erythroid progenitors as described in the in vitro section.
-
Kidney Histology: Perfuse and fix kidneys in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess renal injury and fibrosis.
C. Expected Quantitative Data (Illustrative)
Table 4: In Vivo Dose-Response of this compound on Hematological Parameters
| Treatment Group | Hemoglobin (g/dL) | Reticulocytes (%) | Serum EPO (pg/mL) |
| Healthy Control | 14.5 ± 0.5 | 2.5 ± 0.5 | 50 ± 10 |
| CKD + Vehicle | 9.0 ± 0.8 | 1.0 ± 0.3 | 25 ± 8 |
| CKD + this compound (1 mg/kg) | 10.5 ± 0.7 | 3.0 ± 0.6 | 150 ± 30 |
| CKD + this compound (10 mg/kg) | 12.5 ± 0.9 | 5.0 ± 0.8 | 500 ± 100 |
Table 5: Effect of this compound on Erythroid Progenitors in Bone Marrow of CKD Mice
| Treatment Group | BFU-E Colonies (per 10^5 BM cells) | CFU-E Colonies (per 10^5 BM cells) |
| Healthy Control | 30 ± 6 | 200 ± 25 |
| CKD + Vehicle | 15 ± 4 | 100 ± 15 |
| CKD + this compound (10 mg/kg) | 28 ± 5 | 180 ± 20 |
III. Signaling Pathway Diagram
IV. Conclusion
The described in vitro and in vivo models provide a robust framework for investigating the mechanism of action and therapeutic potential of this compound. The detailed protocols and expected quantitative outcomes will guide researchers in designing and executing experiments to thoroughly characterize the erythropoietic effects of this novel HIF-PHD inhibitor. It is crucial for each laboratory to establish its own dose-response curves and validate these models for their specific experimental conditions.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF-prolyl hydroxylases as therapeutic targets in erythropoiesis and iron metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of erythropoiesis by hypoxia-inducible factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. Phase 2 studies of oral hypoxia-inducible factor prolyl hydroxylase inhibitor FG-4592 for treatment of anemia in China - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roxadustat on Renal Anemia with Macroinflammation: A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Roxadustat (FG-4592): Correction of Anemia in Incident Dialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with DS-1093a in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimental setups with DS-1093a.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[1][2][3] By inhibiting HIF-PHD, this compound prevents the degradation of hypoxia-inducible factor-alpha (HIF-α), allowing it to accumulate, translocate to the nucleus, and promote the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).[4] This makes it a promising candidate for the treatment of renal anemia.[2][3]
Q2: I am observing precipitation of this compound in my aqueous buffer. What could be the cause?
Precipitation of poorly soluble compounds like many small molecule inhibitors in aqueous solutions is a common issue. This can be attributed to several factors:
-
Low intrinsic aqueous solubility: this compound, as a synthetic compound, may have inherently low solubility in water.
-
Solvent-shifting precipitation: If you are diluting a stock solution of this compound (likely in an organic solvent like DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.
-
pH-dependent solubility: The solubility of this compound may be influenced by the pH of the buffer.
-
Buffer components: Certain salts or other components in your buffer system could interact with this compound and reduce its solubility.
Q3: What are some initial steps I can take to improve the solubility of this compound for in vitro assays?
Here are a few starting points to address solubility issues:
-
Optimize your stock solution: Ensure your this compound is fully dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before preparing your working solutions.
-
Use co-solvents: The addition of a water-miscible organic solvent can help maintain solubility when diluting into aqueous buffers.[5][6]
-
Adjust the pH: Experiment with slight variations in the pH of your buffer, as this can sometimes significantly impact the solubility of a compound.[7]
-
Incorporate surfactants: Low concentrations of non-ionic surfactants, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), can aid in solubilizing hydrophobic compounds in aqueous media for many in vitro assays.[8]
Troubleshooting Guides
Guide 1: Preparing Solubilized this compound Stock and Working Solutions
This guide provides a systematic approach to preparing this compound solutions for your experiments.
Issue: this compound precipitates upon dilution into aqueous media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Guide 2: Quantitative Solubility Assessment of this compound
For more rigorous experimental design, a quantitative assessment of this compound solubility in various solvent systems is recommended. The following table provides an illustrative example of how to structure such data. Please note: The following data is hypothetical and for illustrative purposes only, as specific solubility data for this compound is not publicly available.
| Solvent System | This compound Concentration (µM) | Observations |
| 100% Water | < 1 | Insoluble |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 5 | Very poorly soluble, visible precipitate |
| 100% Dimethyl Sulfoxide (DMSO) | > 10,000 | Freely soluble |
| 100% Ethanol | > 5,000 | Soluble |
| PBS with 1% DMSO | 25-50 | Sparingly soluble, may precipitate over time |
| PBS with 5% DMSO | 100-200 | Moderately soluble |
| PBS with 0.1% Tween-20 | 50-100 | Improved solubility, forms a fine dispersion |
| PBS with 5% DMSO and 0.1% Tween-20 | > 250 | Significantly improved solubility |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% cell culture grade DMSO to achieve a final concentration of 10 mM.
-
Gently warm the vial to 37°C for 5-10 minutes to aid dissolution.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution for any remaining particulate matter. If necessary, sonicate for 5-10 minutes.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium
-
Thaw a 10 mM stock solution of this compound in DMSO.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of cell culture medium (resulting in a 100 µM solution with 1% DMSO).
-
Immediately vortex the intermediate dilution to ensure rapid and uniform mixing.
-
For the final working concentration, further dilute this intermediate solution into the final volume of cell culture medium. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate dilution to 990 µL of cell culture medium. The final DMSO concentration will be 0.01%.
-
Always prepare fresh working solutions immediately before use.
Signaling Pathway Diagram
This compound acts on the HIF-1 signaling pathway. The following diagram illustrates the mechanism of action.
Caption: Mechanism of action of this compound in the HIF-1 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. a-z.lu [a-z.lu]
- 3. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
How to minimize off-target effects of DS-1093a in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the use of DS-1093a, a potent, orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor, in cell culture experiments. Our goal is to help you minimize potential off-target effects and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylases (HIF-PHDs).[1] Under normal oxygen levels (normoxia), HIF-PHDs hydroxylate the alpha subunit of HIF (HIF-α), leading to its degradation. By inhibiting PHDs, this compound prevents HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of hypoxia-responsive genes, including erythropoietin (EPO).[1] The intended therapeutic application of this compound is the treatment of renal anemia.[1][2][3]
Q2: What are off-target effects and why are they a concern for HIF-PHD inhibitors like this compound?
A2: Off-target effects occur when a compound interacts with and modulates the activity of proteins other than its intended target.[4] For HIF-PHD inhibitors, a primary concern is their potential to inhibit other 2-oxoglutarate (2OG)-dependent dioxygenases, a large family of enzymes with diverse biological functions.[5][6] Such off-target inhibition can lead to unintended biological consequences, cellular toxicity, and misinterpretation of experimental data. A precursor to this compound, DS44470011, was found to have genotoxic effects, which were mitigated in the development of this compound through chemical modification.[2][3] This highlights the importance of carefully assessing and minimizing off-target effects.
Q3: What are the initial signs of potential off-target effects of this compound in my cell culture experiments?
A3: Potential indicators of off-target effects include:
-
Unexpected cytotoxicity: Significant cell death at concentrations close to the EC50 for on-target activity (EC50 for EPO production in Hep3B cells is 0.49 μM).[1]
-
Discrepancies with genetic validation: The phenotype observed with this compound treatment differs from that seen with genetic knockdown or knockout of HIF-PHDs.
-
Inconsistent results with other HIF-PHD inhibitors: Different phenotypes are observed when using structurally distinct inhibitors of the same target.
-
Effects at high concentrations: The observed phenotype only occurs at concentrations significantly higher than the EC50 for HIF-PHD inhibition.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during the use of this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death | Inhibitor concentration is too high, leading to off-target toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Start with a broad range of concentrations, including those below the reported EC50. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum exposure time required to observe the desired on-target effect. | |
| Solvent toxicity (e.g., DMSO). | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1%). Run a vehicle-only control. | |
| Inconsistent results between experiments | Variation in cell confluence or cell cycle state at the time of treatment. | Standardize cell seeding density and treatment time. Consider synchronizing cells using serum starvation prior to treatment. |
| Degradation of the inhibitor in stock solution or media. | Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions in small aliquots at -80°C to avoid freeze-thaw cycles. | |
| Lack of expected on-target effect (e.g., no increase in HIF-1α levels) | Sub-optimal inhibitor concentration. | Re-evaluate the optimal concentration using a dose-response curve. |
| Incorrect timing of sample collection. | Optimize the time course of the experiment. HIF-1α accumulation can be transient. | |
| Cell line is not responsive to HIF-PHD inhibition. | Confirm the expression of HIF-1α and HIF-PHD isoforms in your cell line. |
Experimental Protocols
1. Dose-Response Curve for Determining Optimal this compound Concentration
Objective: To identify the optimal concentration range of this compound that elicits the desired on-target effect with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting point is a 10-point, 3-fold dilution series centered around the known EC50 (0.49 μM). Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
On-target effect: Measure the desired biological response (e.g., HIF-1α stabilization by Western blot, or expression of a HIF target gene by qPCR).
-
Cytotoxicity: Assess cell viability using an appropriate method (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion).
-
-
Data Analysis: Plot the on-target effect and cell viability as a function of this compound concentration to determine the optimal concentration window.
Table 1: Example Data from a Dose-Response Experiment
| This compound (µM) | HIF-1α Stabilization (Fold Change) | Cell Viability (%) |
| 0 (Vehicle) | 1.0 | 100 |
| 0.01 | 1.2 | 100 |
| 0.03 | 2.5 | 98 |
| 0.1 | 5.8 | 97 |
| 0.3 | 12.1 | 95 |
| 1.0 | 15.3 | 92 |
| 3.0 | 15.5 | 80 |
| 10.0 | 15.6 | 65 |
| 30.0 | 15.4 | 40 |
| 100.0 | 15.5 | 15 |
2. Serum Starvation for Cell Cycle Synchronization
Objective: To synchronize cells in the G0/G1 phase of the cell cycle to reduce variability in experimental results.
Methodology:
-
Cell Growth: Culture cells to approximately 70-80% confluency in complete growth medium.
-
Washing: Gently wash the cells twice with serum-free medium to remove any residual serum.
-
Starvation: Incubate the cells in serum-free or low-serum (e.g., 0.1-0.5% FBS) medium for 12-24 hours. The optimal duration should be determined empirically for each cell line.
-
Treatment: After the starvation period, replace the medium with fresh serum-free or low-serum medium containing this compound at the desired concentration.
3. Genetic Target Validation using CRISPR-Cas9
Objective: To confirm that the observed phenotype of this compound is a direct result of inhibiting HIF-PHDs.
Methodology:
-
gRNA Design: Design and clone guide RNAs (gRNAs) targeting the gene(s) of the specific HIF-PHD isoform(s) of interest (PHD1, PHD2, and/or PHD3).
-
Transfection: Co-transfect the gRNA and a Cas9 nuclease expression vector into the cells.
-
Clonal Selection: Isolate and expand single-cell clones.
-
Knockout Verification: Validate the knockout of the target protein(s) in the selected clones by Western blot and/or sequencing.
-
Phenotypic Analysis: Treat the knockout and wild-type control cells with this compound and assess the phenotype of interest. If the phenotype is absent or significantly reduced in the knockout cells, it confirms that the effect of this compound is on-target.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional and comparative analysis of the FeII/2-oxoglutarate-dependent dioxygenases without using any substrate - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal responses to DS-1093a treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DS-1093a in animal models. Our goal is to help you address variability in animal responses and ensure the robustness and reproducibility of your experimental data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High Inter-Animal Variability in Hematological Responses (Hemoglobin, Hematocrit, Reticulocytes)
Question: We are observing significant variability in hemoglobin and hematocrit levels between animals in the same treatment group. What are the potential causes and solutions?
Answer:
High inter-animal variability is a common challenge in preclinical studies. Several factors can contribute to this issue when using orally administered drugs like this compound in rodent models of renal anemia.
Potential Causes and Mitigation Strategies:
-
Pharmacokinetic Variability:
-
Gut Microbiome: The composition of the gut microbiota can significantly influence the metabolism and absorption of orally administered drugs.[1][2][3][4][5] Variations in the gut flora between animals can lead to different plasma concentrations of this compound, resulting in varied pharmacological responses.
-
Recommendation: To minimize this variability, consider co-housing animals for a period before the study to promote a more homogenous gut microbiome. Alternatively, if your research focus allows, you can use antibiotics to ablate the gut microbiota, although this can have other physiological consequences.
-
-
Drug Formulation and Administration: Inconsistent formulation or gavage technique can lead to variable dosing and absorption.
-
Recommendation: Ensure this compound is uniformly suspended or dissolved in the vehicle. Use precise gavage techniques to deliver the intended dose consistently. For suspension formulations, vortex the solution immediately before each administration.
-
-
-
Animal Model-Related Variability:
-
Severity of Renal Anemia Model: The adenine-induced model of chronic kidney disease (CKD) can have inherent variability in the extent of kidney injury and subsequent anemia.[6][7][8][9][10][11][12][13]
-
Recommendation: Standardize the adenine (B156593) administration protocol (dose, duration, and route).[6][10][11] Monitor baseline hemoglobin and kidney function markers (e.g., serum creatinine, BUN) before initiating this compound treatment. Stratify animals into treatment groups based on these baseline values to ensure a balanced distribution of disease severity.
-
-
Genetic Background and Strain: Different rodent strains can exhibit varied responses to drug treatment and disease induction.[6][9]
-
Recommendation: Use a single, well-characterized rodent strain for your studies. Report the strain used in your publications to aid in reproducibility.
-
-
-
General Husbandry and Environmental Factors:
Issue 2: Inconsistent Erythropoietin (EPO) Response to this compound
Question: We are observing inconsistent plasma EPO levels after this compound administration, with some animals showing a robust increase while others have a blunted response. Why might this be happening?
Answer:
Inconsistent EPO responses can be frustrating. Beyond the factors mentioned for hematological variability, consider the following:
Potential Causes and Mitigation Strategies:
-
Timing of Blood Sampling: Plasma EPO levels peak and then decline following the administration of HIF-PHD inhibitors.[5][15] Sampling at different time points relative to drug administration will lead to high variability.
-
Recommendation: Conduct a pilot pharmacokinetic/pharmacodynamic (PK/PD) study to determine the time to maximum EPO concentration (Tmax) in your specific animal model and with your dosing regimen. Collect blood samples at a consistent time point, ideally at the expected Tmax, for all animals.
-
-
Iron Status: The erythropoietic response to HIF stabilization is dependent on adequate iron availability.[16] If animals have depleted iron stores, the EPO response may be less effective at stimulating red blood cell production.
-
Recommendation: Ensure a diet with adequate iron content. You may consider monitoring serum iron, ferritin, and transferrin saturation to assess iron status.
-
-
Inflammation: Systemic inflammation can suppress erythropoiesis and blunt the response to EPO.[17][18] The adenine-induced CKD model can be associated with inflammation.
-
Recommendation: If inflammation is a concern, you can measure inflammatory markers (e.g., C-reactive protein, cytokines) to assess the inflammatory state of your animals.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[1][2] By inhibiting HIF-PHD, this compound prevents the degradation of HIF-α subunits. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. The HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to their transcription. A key target gene is erythropoietin (EPO), which stimulates the production of red blood cells to treat anemia.[15][16][17][19][20][21]
Q2: What are the expected effects of this compound in animal models of renal anemia?
In a rat model of adenine-induced chronic kidney disease, continuous administration of this compound has been shown to increase hemoglobin levels.[2][4] Generally, HIF-PHD inhibitors like this compound are expected to cause a dose-dependent increase in plasma EPO, followed by an increase in reticulocytes, hemoglobin, and hematocrit.[1][17][18]
Q3: Are there any known off-target effects of HIF-PHD inhibitors that could influence experimental outcomes?
HIFs regulate a wide range of physiological processes beyond erythropoiesis, including angiogenesis, glucose metabolism, and inflammation.[16][17][19] While this compound is designed to target the erythropoietic pathway, the broader effects of HIF stabilization should be considered when interpreting results, especially in long-term studies.
Q4: How should this compound be prepared and administered for oral gavage in rodents?
For preclinical studies, this compound is typically formulated as a suspension or solution in a suitable vehicle. The choice of vehicle can impact the drug's solubility and bioavailability. It is crucial to ensure the formulation is homogenous. For suspensions, vortexing immediately before each oral gavage is essential to ensure consistent dosing.
Data Presentation
The following tables provide an illustrative example of how to present quantitative data to assess variability. The values presented are hypothetical and should be replaced with your experimental data.
Table 1: Inter-Animal Variability in Hemoglobin Response to this compound in a Rat Model of Adenine-Induced CKD
| Treatment Group | N | Mean Hemoglobin (g/dL) | Standard Deviation (g/dL) | Coefficient of Variation (%) |
| Vehicle Control | 10 | 9.5 | 0.8 | 8.4 |
| This compound (Low Dose) | 10 | 11.2 | 1.2 | 10.7 |
| This compound (High Dose) | 10 | 12.8 | 1.5 | 11.7 |
Table 2: Variability in Plasma EPO Levels at 4 hours Post-Dose
| Treatment Group | N | Mean EPO (pg/mL) | Standard Deviation (pg/mL) | Coefficient of Variation (%) |
| Vehicle Control | 10 | 50 | 15 | 30.0 |
| This compound (High Dose) | 10 | 500 | 150 | 30.0 |
Experimental Protocols
Protocol: Induction of Renal Anemia in Rats using Adenine
This protocol is based on established methods for inducing chronic kidney disease and anemia in rats.[6][10][11][12]
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Adenine (Sigma-Aldrich)
-
Vehicle for adenine (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Standard rat chow
Procedure:
-
Acclimatization: Acclimate rats to the facility for at least one week before the start of the experiment.
-
Adenine Administration:
-
Prepare a suspension of adenine in the vehicle. A common dose is 200-300 mg/kg body weight.
-
Administer adenine via oral gavage daily for 3-4 weeks.
-
A control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor body weight and food intake daily.
-
Collect blood samples weekly or bi-weekly from the tail vein to monitor serum creatinine, blood urea (B33335) nitrogen (BUN), and hemoglobin levels.
-
-
Confirmation of Anemia: Anemia is typically established when hemoglobin levels are significantly lower than in the control group.
-
This compound Treatment: Once renal anemia is established, animals can be randomized into treatment groups for this compound administration.
Mandatory Visualizations
Caption: this compound inhibits HIF-PHD, leading to EPO production.
Caption: Workflow to minimize variability in this compound studies.
References
- 1. Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor-Prolyl Hydroxylase Inhibitor for Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study of Vadadustat and High-Resolution Mass Spectrometric Characterization of its Novel Metabolites in Equines for the Purpose of Doping Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dynamics of Erythroferrone Response to Erythropoietin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 7. Scaling Pharmacodynamics from Rats to Humans to Support Erythropoietin and Romiplostim Combination Therapy to Treat Erythropoietin-Resistant Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | Semantic Scholar [semanticscholar.org]
- 12. Adenine-induced chronic kidney disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oatext.com [oatext.com]
- 14. youtube.com [youtube.com]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Discovery and Preclinical Characterization of GSK1278863 (Daprodustat), a Small Molecule Hypoxia Inducible Factor–Prolyl Hydroxylase Inhibitor for Anemia | Semantic Scholar [semanticscholar.org]
- 20. Daprodustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. gsk.com [gsk.com]
Technical Support Center: Optimizing DS-ADC-X Treatment Protocols
Disclaimer: The compound DS-1093a is identified in scientific literature as an orally active hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor for the potential treatment of renal anemia.[1][2][3][4][5][6][7] The following content has been generated to fulfill the user's request for a technical support center focused on a hypothetical antibody-drug conjugate (ADC) for oncology research, which we will refer to as "DS-ADC-X."
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational antibody-drug conjugate, DS-ADC-X.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for DS-ADC-X?
A1: DS-ADC-X is a novel antibody-drug conjugate designed for targeted cancer therapy. It consists of a humanized monoclonal antibody that selectively binds to Tumor-Associated Antigen 1 (TAA-1), which is overexpressed on the surface of various solid tumor cells. The antibody is conjugated to a potent topoisomerase I inhibitor payload via a cleavable linker. Upon binding to TAA-1, DS-ADC-X is internalized by the cancer cell.[][9] Inside the cell, the linker is cleaved, releasing the topoisomerase I inhibitor. This payload then intercalates with DNA, trapping the topoisomerase I-DNA complex, which leads to double-strand DNA breaks and ultimately triggers apoptotic cell death.[10][11][12]
Q2: Which cancer cell lines are recommended for in vitro studies with DS-ADC-X?
A2: We recommend using cell lines with high expression of TAA-1 as positive controls and cell lines with low to no TAA-1 expression as negative controls. The selection of appropriate cell lines is crucial for interpreting cytotoxicity data. Please refer to Table 1 for a list of suggested cell lines.
Q3: What is the stability of DS-ADC-X in solution?
A3: DS-ADC-X is stable in the recommended buffer at 4°C for up to one week. For long-term storage, it should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles. The stability of the conjugate is critical for consistent experimental results.[13]
Q4: What is the drug-to-antibody ratio (DAR) of DS-ADC-X?
A4: The average DAR for DS-ADC-X is approximately 4. This means, on average, each antibody molecule carries four molecules of the topoisomerase I inhibitor payload. The DAR is a critical quality attribute that can influence both the efficacy and toxicity of the ADC.[9]
Troubleshooting Guide
Issue 1: Lower than expected cytotoxicity in TAA-1 positive cell lines.
-
Question: My in vitro cytotoxicity assay shows minimal cell death in a TAA-1 high-expressing cell line, even at high concentrations of DS-ADC-X. What could be the cause?
-
Answer: There are several potential reasons for this observation:
-
Low TAA-1 Expression: Confirm the TAA-1 expression level in your cell line using flow cytometry or western blot. Protein expression can drift with continuous passaging.
-
ADC Internalization Issues: Verify that DS-ADC-X is being internalized upon binding to TAA-1. This can be assessed using a fluorescently labeled version of DS-ADC-X and confocal microscopy or flow cytometry.
-
Drug Efflux Pumps: The cancer cells may be overexpressing multidrug resistance (MDR) transporters, such as P-glycoprotein (P-gp), which can pump the payload out of the cell before it can exert its effect.[9]
-
Assay Duration: The duration of your cytotoxicity assay may be too short. Topoisomerase I inhibitors can take 48-72 hours to induce significant apoptosis.
-
Reagent Stability: Ensure that the DS-ADC-X has been stored correctly and has not undergone degradation.
-
Issue 2: High cytotoxicity in TAA-1 negative cell lines.
-
Question: I am observing significant cell death in my TAA-1 negative control cell line, suggesting off-target toxicity. How can I troubleshoot this?
-
Answer: Off-target toxicity can be a concern with ADCs.[11] Potential causes include:
-
Linker Instability: The linker may be prematurely cleaved in the cell culture medium, releasing the payload, which can then non-specifically enter cells and cause toxicity.
-
Non-specific Uptake: High concentrations of the ADC may lead to non-specific uptake mechanisms like pinocytosis, especially in rapidly dividing cells.
-
Payload Potency: The topoisomerase I inhibitor payload is highly potent, and even small amounts of released payload can induce cytotoxicity. Consider performing a bystander effect assay to understand the impact of the released payload on neighboring cells.
-
Issue 3: Inconsistent results between experimental replicates.
-
Question: My dose-response curves for DS-ADC-X vary significantly between experiments. What can I do to improve reproducibility?
-
Answer: Inconsistent results are often due to variations in experimental conditions.[13] To improve consistency:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Cell confluence can affect ADC uptake and cytotoxicity.
-
Reagent Preparation: Prepare fresh dilutions of DS-ADC-X for each experiment from a frozen stock to avoid degradation.
-
Assay Timing: Standardize all incubation times, including cell seeding, drug treatment, and assay readout.
-
Antibody Purity: Verify the purity of your ADC. Aggregates can lead to inconsistent results and should be removed by centrifugation or filtration.
-
Data Presentation
Table 1: Recommended Cell Lines for DS-ADC-X Studies
| Cell Line | Cancer Type | TAA-1 Expression | Expected IC50 (nM) for DS-ADC-X |
| Positive Control | |||
| HCC1954 | Breast Cancer | High | 5-15 |
| NCI-H226 | Lung Cancer | High | 10-25 |
| Negative Control | |||
| MDA-MB-468 | Breast Cancer | Low/Negative | >1000 |
| A549 | Lung Cancer | Low/Negative | >1000 |
Table 2: Hypothetical Dose-Response Data for DS-ADC-X in HCC1954 Cells
| DS-ADC-X Conc. (nM) | % Cell Viability (Mean ± SD) |
| 0.1 | 98 ± 3.5 |
| 1 | 85 ± 4.1 |
| 10 | 52 ± 5.6 |
| 100 | 15 ± 2.9 |
| 1000 | 2 ± 1.1 |
Experimental Protocols
4.1 In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of DS-ADC-X in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
4.2 ADC Internalization Assay (Flow Cytometry)
-
Labeling: Label DS-ADC-X with a fluorescent dye (e.g., Alexa Fluor 488) according to the manufacturer's protocol.
-
Cell Treatment: Harvest cells and resuspend them in FACS buffer. Add the fluorescently labeled DS-ADC-X at a concentration of 10 µg/mL and incubate on ice for 30 minutes to allow for surface binding.
-
Internalization: Shift the cells to 37°C for various time points (e.g., 0, 30, 60, 120 minutes) to allow for internalization. Keep a control sample on ice (0 minutes).
-
Quenching: Stop the internalization by placing the cells back on ice. Add a quenching solution (e.g., trypan blue) to quench the fluorescence of the non-internalized, surface-bound antibody.
-
Analysis: Analyze the cells by flow cytometry. The increase in fluorescence intensity over time corresponds to the amount of internalized ADC.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. a-z.lu [a-z.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 11. mdpi.com [mdpi.com]
- 12. karger.com [karger.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting unexpected results in DS-1093a experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS-1093a, a potent, orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational drug that acts as a HIF-PHD inhibitor. Under normal oxygen conditions, HIF-PHD enzymes mark the alpha subunit of HIF (HIF-α) for degradation. By inhibiting these enzymes, this compound prevents the breakdown of HIF-α, allowing it to accumulate, translocate to the nucleus, and activate the transcription of various genes, most notably the gene for erythropoietin (EPO). This leads to increased EPO production, which in turn stimulates red blood cell production.[1] This mechanism makes this compound a promising therapeutic candidate for renal anemia.
Q2: What are the expected in vitro effects of this compound?
In cell-based assays, this compound is expected to increase the production of EPO. For instance, in Hep3B human hepatoma cells, this compound has been shown to induce EPO production with an EC50 of 0.49 μM.[1] Researchers can expect to see a dose-dependent increase in EPO levels in the cell culture supernatant following treatment with this compound.
Q3: What are the anticipated in vivo effects of this compound in animal models of renal anemia?
In rodent models of adenine-induced chronic kidney disease (CKD) and associated anemia, oral administration of this compound has been demonstrated to increase hemoglobin levels.[1] Following continuous administration for four days, a noticeable rise in hemoglobin is expected, indicating the stimulation of erythropoiesis.[1]
Troubleshooting Unexpected Results
In Vitro Experiments
Issue 1: Lower than expected or no increase in EPO production in cell culture.
-
Possible Cause 1: Suboptimal Cell Health or Density.
-
Troubleshooting: Ensure cells are healthy, within a low passage number, and plated at an optimal density. For Hep3B and HepG2 cells, EPO production can be density-dependent.[2] It is advisable to perform a cell density optimization experiment.
-
-
Possible Cause 2: this compound Solubility or Stability Issues.
-
Troubleshooting: this compound is orally active, suggesting good aqueous solubility for in vivo applications.[1] However, for in vitro experiments, ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in cell culture media. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. It is recommended to consult the manufacturer's instructions for specific solubility and stability data.
-
-
Possible Cause 3: Inaccurate Assay for EPO Measurement.
-
Troubleshooting: Verify the sensitivity and specificity of your EPO ELISA kit. Use appropriate positive and negative controls. Consider using a bioassay as a complementary method to confirm the biological activity of the produced EPO.
-
Issue 2: High variability in EPO production between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting: Ensure a homogenous cell suspension before seeding and use calibrated pipettes to minimize well-to-well variability.
-
-
Possible Cause 2: Edge Effects in multi-well plates.
-
Troubleshooting: To minimize evaporation and temperature gradients, use a humidified incubator and consider leaving the outer wells of the plate empty or filled with sterile phosphate-buffered saline (PBS).
-
In Vivo Experiments
Issue 1: Lack of significant increase in hemoglobin or hematocrit in the adenine-induced renal anemia model.
-
Possible Cause 1: Insufficient Induction of Anemia.
-
Troubleshooting: Confirm the successful induction of renal anemia by measuring baseline creatinine, blood urea (B33335) nitrogen (BUN), hemoglobin, and hematocrit levels before starting treatment. In rats, adenine (B156593) administration at 600 mg/kg for 10 days typically results in a significant drop in hemoglobin and hematocrit.[3][4]
-
-
Possible Cause 2: Inadequate Dosing or Bioavailability of this compound.
-
Troubleshooting: Ensure the correct dose of this compound is being administered. As this compound is orally active, confirm that the gavage technique is performed correctly to ensure proper delivery to the stomach.[1]
-
-
Possible Cause 3: Iron Deficiency.
-
Troubleshooting: Increased erythropoiesis requires an adequate supply of iron. Consider monitoring serum iron levels and providing iron supplementation if necessary, as this can be a limiting factor in the response to HIF-PHD inhibitors.
-
Issue 2: Unexpected adverse effects or off-target activity.
-
Possible Cause 1: Off-target inhibition of other 2-oxoglutarate dioxygenases.
-
Troubleshooting: HIF-PHD inhibitors are analogues of 2-oxoglutarate and may inhibit other enzymes in this family.[5][6][7] While this compound was developed to have a wide safety margin, it is important to monitor for unexpected phenotypes.[1] If off-target effects are suspected, consider evaluating the expression or activity of other known 2-oxoglutarate dioxygenases.
-
-
Possible Cause 2: Exaggerated physiological response to HIF stabilization.
-
Troubleshooting: HIF regulates a wide range of physiological processes beyond erythropoiesis. Monitor animals for changes in angiogenesis, glucose metabolism, and blood pressure. Dose-response studies are crucial to identify a therapeutic window that maximizes the desired effect on erythropoiesis while minimizing other physiological changes.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 for EPO Production | Hep3B | 0.49 μM | [1] |
Table 2: Hematological Parameters in Adenine-Induced Renal Anemia Rat Model (Control vs. Anemic)
| Parameter | Control Rats | Adenine-Treated Rats (600 mg/kg for 10 days) | Reference |
| Hematocrit (%) | 45.7 ± 1.7 | 30.2 ± 1.9 | [3] |
| Hemoglobin (g/dL) | 16.7 ± 0.1 | 12.8 ± 0.6 | [8] |
Experimental Protocols
Key Experiment 1: In Vitro EPO Production Assay using Hep3B Cells
Objective: To determine the potency of this compound in stimulating EPO production in a human liver cell line.
Methodology:
-
Cell Culture: Culture Hep3B cells in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Seeding: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
EPO Quantification: Measure the concentration of EPO in the supernatant using a commercially available human EPO ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the EPO concentration against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.
Key Experiment 2: In Vivo Efficacy in an Adenine-Induced Renal Anemia Rat Model
Objective: To evaluate the in vivo efficacy of this compound in increasing hemoglobin levels in a rat model of chronic kidney disease-associated anemia.
Methodology:
-
Animal Model Induction: Administer adenine (e.g., 600 mg/kg body weight) to male Wistar rats daily for 10 days via oral gavage to induce chronic kidney disease and anemia.[3][4] A control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Baseline Measurements: Before starting treatment, collect blood samples to measure baseline levels of hematocrit, hemoglobin, serum creatinine, and BUN to confirm the establishment of the disease model.
-
Treatment: Administer this compound orally at the desired doses to the adenine-treated rats for a specified period (e.g., 4 continuous days).[1] A control group of anemic rats should receive the vehicle.
-
Monitoring: Monitor the body weight and general health of the animals daily.
-
Endpoint Analysis: At the end of the treatment period, collect blood samples for the measurement of hemoglobin and hematocrit levels.
-
Data Analysis: Compare the hemoglobin and hematocrit levels between the this compound-treated group and the vehicle-treated anemic group to determine the efficacy of the compound.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vitro experiments.
Caption: Workflow for in vivo efficacy studies.
References
- 1. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regulated expression of erythropoietin by two human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Refinement of DS-1093a delivery methods for improved absorption
Welcome to the technical support center for DS-1093a. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery and absorption of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful application of this novel HIF-PHD inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[1][2] By inhibiting PHD enzymes, this compound prevents the degradation of hypoxia-inducible factor-1 alpha (HIF-1α).[3] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and dimerizes with HIF-1β. This complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins such as erythropoietin (EPO).[3][4] This mechanism makes this compound a promising therapeutic agent for conditions like renal anemia.[1]
Q2: We are observing low oral bioavailability of this compound in our preclinical models. What are the potential causes?
Low oral bioavailability of poorly water-soluble compounds like this compound can be attributed to several factors:
-
Poor Aqueous Solubility: Limited dissolution in the gastrointestinal (GI) fluids is a primary reason for low absorption.
-
Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver can reduce the amount of active drug reaching systemic circulation.
-
Efflux Transporters: The compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the GI lumen.
Q3: What formulation strategies can be employed to improve the absorption of this compound?
Several advanced formulation strategies can enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction (Nanocrystals): Reducing the particle size to the nanometer range increases the surface area for dissolution, thereby enhancing the dissolution rate and absorption.[5][6][7][8]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate compared to the crystalline form.[1][2][9][10]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[11][12][13]
Q4: How can we assess the permeability of this compound in vitro?
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability.[14][15][16][17] This assay uses a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium. By measuring the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp). A bidirectional assay can also reveal if the compound is subject to active efflux.[16]
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound in animal studies.
-
Potential Cause: Inconsistent dissolution in the GI tract, food effects, or variable first-pass metabolism.
-
Troubleshooting Steps:
-
Standardize Dosing Conditions: Ensure consistent fasting or feeding protocols for all animals.
-
Improve Formulation: Utilize a bioavailability-enhancing formulation such as a nanosuspension or an amorphous solid dispersion to improve dissolution consistency.
-
Evaluate Different Vehicles: Test various dosing vehicles to identify one that provides more consistent absorption.
-
Issue 2: this compound shows good in vitro solubility in the formulated vehicle but poor in vivo absorption.
-
Potential Cause: The drug may be precipitating in the GI tract upon dilution with intestinal fluids. This can also be due to low intestinal permeability or high first-pass metabolism.
-
Troubleshooting Steps:
-
Perform In Vitro Dissolution Testing: Use a dissolution apparatus (e.g., USP Apparatus 2) with simulated gastric and intestinal fluids to assess if the drug remains in solution upon dilution.
-
Conduct a Caco-2 Permeability Assay: Determine if the compound has inherently low permeability across the intestinal epithelium.
-
Investigate First-Pass Metabolism: Use in vitro models with liver microsomes or hepatocytes to assess the extent of metabolic degradation.
-
Issue 3: The amorphous solid dispersion (ASD) of this compound is not physically stable and recrystallizes over time.
-
Potential Cause: The chosen polymer may not be optimal for stabilizing the amorphous form of this compound, or the drug loading is too high.
-
Troubleshooting Steps:
-
Screen Different Polymers: Evaluate a range of polymers with different properties (e.g., HPMC, PVP, Soluplus®) to find the most suitable one for this compound.
-
Optimize Drug Loading: Prepare ASDs with varying drug-to-polymer ratios to determine the highest stable drug loading.
-
Characterize the ASD: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to confirm the amorphous state and assess physical stability under accelerated conditions (e.g., high temperature and humidity).
-
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, Oral Administration at 10 mg/kg)
| Formulation Type | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Drug Suspension | 150 ± 35 | 4.0 ± 1.5 | 980 ± 210 | 100 (Reference) |
| Nanocrystal Suspension | 450 ± 70 | 2.0 ± 0.5 | 3150 ± 450 | 321 |
| Amorphous Solid Dispersion | 620 ± 95 | 1.5 ± 0.5 | 4890 ± 620 | 499 |
| SEDDS | 710 ± 110 | 1.0 ± 0.5 | 5500 ± 780 | 561 |
Data are presented as mean ± standard deviation (n=6). This data is illustrative and based on expected outcomes for bioavailability enhancement technologies.
Experimental Protocols
Protocol 1: Preparation of this compound Nanocrystal Suspension
-
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate.
-
Methodology:
-
Preparation of Slurry: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., a combination of Poloxamer 188 and sodium lauryl sulfate) in deionized water.
-
Wet Milling: Transfer the slurry to a high-energy media mill (e.g., a bead mill) containing milling media (e.g., yttrium-stabilized zirconium oxide beads).
-
Milling Process: Mill the suspension at a high speed for a defined period (e.g., 2-4 hours) while maintaining a low temperature (e.g., 5-10°C) to prevent drug degradation.
-
Particle Size Analysis: Periodically withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Separation and Storage: Separate the nanosuspension from the milling media and store it at 2-8°C.
-
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To compare the dissolution profiles of different this compound formulations in biorelevant media.
-
Methodology:
-
Apparatus: Use a USP Apparatus 2 (paddle apparatus) as described in USP General Chapter <711>.[18][19][20][21][22]
-
Dissolution Media: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Test Conditions: Set the paddle speed to 75 rpm and maintain the temperature at 37 ± 0.5°C. The volume of the dissolution medium should be 900 mL.
-
Procedure:
-
Introduce a sample of the this compound formulation (equivalent to a specific dose) into the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Presentation: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Objective: To evaluate the oral bioavailability of different this compound formulations.
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Divide the animals into groups (n=6 per group) for each formulation to be tested, including a control group receiving a simple suspension of the crystalline drug.
-
Administer the formulations orally via gavage at a dose of 10 mg/kg.
-
Include a separate group for intravenous (IV) administration of this compound (e.g., 1 mg/kg) to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. Calculate the relative oral bioavailability of the enhanced formulations compared to the crystalline suspension.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in the HIF-1 signaling pathway.
Caption: Experimental workflow for the refinement of this compound delivery methods.
References
- 1. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Nanocrystal Development Services - CD Formulation [formulationbio.com]
- 7. Drug nanocrystals in the commercial pharmaceutical development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. lonza.com [lonza.com]
- 11. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 12. journals.ekb.eg [journals.ekb.eg]
- 13. research.monash.edu [research.monash.edu]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. enamine.net [enamine.net]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ftp.uspbpep.com [ftp.uspbpep.com]
- 19. usp.org [usp.org]
- 20. usp.org [usp.org]
- 21. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 22. General Chapter Dissolution | USP-NF [uspnf.com]
Identifying and mitigating potential toxicity of DS-1093a in long-term studies
For researchers, scientists, and drug development professionals engaged in long-term studies involving DS-1093a, this technical support center provides essential guidance on identifying and mitigating potential toxicities. This compound is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor that was explored for the treatment of renal anemia.[1][2] While developed to circumvent the genotoxicity of earlier compounds, understanding its safety profile and the broader class of HIF-PHD inhibitors is critical for its application in research settings.[2] This guide offers troubleshooting advice and frequently asked questions to ensure the safe and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and the potential for off-target effects?
A1: this compound functions by inhibiting hypoxia-inducible factor prolyl hydroxylase (HIF-PHD), leading to the stabilization and activation of hypoxia-inducible factor (HIF). This, in turn, promotes the production of erythropoietin (EPO) and red blood cells. While this is the intended on-target effect for treating anemia, the systemic stabilization of HIF can have pleiotropic effects, influencing genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4] These broader effects could lead to unwanted outcomes in long-term studies, such as fibrosis, inflammation, and tumor growth.[4]
Q2: What are the known or potential long-term toxicities associated with HIF-PHD inhibitors like this compound?
A2: Long-term studies of the HIF-PHD inhibitor class have identified several potential toxicities. Compared to placebo, these agents have been associated with an increased risk of serious adverse events.[1] Specific adverse events reported include an elevated risk of thrombosis, diarrhea, nausea, peripheral edema, hyperkalemia, and hypertension.[1][5] While some studies suggest cardiovascular safety is comparable to erythropoiesis-stimulating agents (ESAs), others have raised concerns, particularly in non-dialysis chronic kidney disease patients.[5][6][7]
Q3: Why was the clinical development of this compound for renal anemia discontinued?
A3: While the precise, publicly stated reason for the discontinuation of Daiichi Sankyo's renal anemia program with this compound is not available, the decision was likely multifactorial, potentially involving a combination of efficacy, safety, and strategic considerations within a competitive landscape. Researchers should be aware of this discontinuation as it may indicate undisclosed challenges or risks associated with the compound.
Q4: Are there specific biomarkers that should be monitored in long-term animal studies with this compound?
A4: Yes, based on the known effects of HIF-PHD inhibitors, a panel of biomarkers should be routinely monitored. This includes regular assessment of hematological parameters (hemoglobin, hematocrit, red blood cell count), markers of iron metabolism (serum iron, ferritin, transferrin), electrolytes (particularly potassium), blood pressure, and renal function. Given the potential for off-target effects, monitoring markers of angiogenesis (e.g., VEGF) and inflammation may also be prudent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected increase in thrombosis or thromboembolic events in animal models. | HIF-PHD inhibitors have been associated with an increased risk of thrombosis.[1] | - Immediately assess the animal's clinical condition and provide appropriate veterinary care.- Consider dose reduction or temporary cessation of this compound administration.- Evaluate coagulation parameters (e.g., prothrombin time, activated partial thromboplastin (B12709170) time).- Review experimental protocol for other potential contributing factors. |
| Significant and persistent hypertension in treated animals. | Hypertension is a known adverse event associated with HIF-PHD inhibitors.[1] | - Implement regular blood pressure monitoring.- Consider dose-response studies to identify a non-hypertensive dose.- If hypertension persists, evaluate the necessity of continuing this compound at the current dosage. |
| Elevated serum potassium levels (hyperkalemia). | Hyperkalemia has been reported with the use of HIF-PHD inhibitors.[1][5] | - Monitor serum electrolytes regularly.- Review the diet of the animals to ensure it is not excessively high in potassium.- If hyperkalemia is severe or persistent, consider dose reduction or discontinuation of the compound. |
| Gastrointestinal distress (diarrhea, nausea) in animal subjects. | Diarrhea and nausea are reported side effects of this class of drugs.[1] | - Monitor the animals for signs of dehydration and provide supportive care as needed.- Consider administering this compound with food to potentially mitigate gastrointestinal upset.- If symptoms are severe, a dose reduction may be necessary. |
| Unexpected tumor growth or progression in cancer models. | The pro-angiogenic effects of HIF stabilization could potentially promote tumor growth.[4] | - Carefully monitor tumor size and metastasis in oncology studies.- Correlate this compound administration with markers of angiogenesis within the tumor microenvironment.- Consider the appropriateness of using a HIF-stabilizing agent in your specific cancer model. |
Experimental Protocols
Protocol for Monitoring Hematological and Biochemical Parameters in a Long-Term Rodent Study with this compound
-
Animal Model: Select an appropriate rodent model for your research question (e.g., Sprague-Dawley rats for general toxicity, or a chronic kidney disease model).
-
Dosing: Administer this compound orally at predetermined doses. Include a vehicle control group.
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at regular intervals (e.g., weekly for the first month, then monthly).
-
Hematology: Analyze whole blood for complete blood count (CBC), including hemoglobin, hematocrit, red blood cell count, and platelet count.
-
Serum Chemistry: Separate serum and analyze for electrolytes (sodium, potassium, chloride), renal function markers (BUN, creatinine), and liver enzymes (ALT, AST).
-
Iron Panel: Measure serum iron, ferritin, and transferrin levels to assess iron metabolism.
-
Blood Pressure: Monitor blood pressure using a non-invasive tail-cuff method at regular intervals.
-
Data Analysis: Compare the data from the this compound treated groups with the vehicle control group using appropriate statistical methods.
Visualizing Key Pathways and Workflows
Caption: this compound inhibits HIF-PHD, preventing HIF-1α degradation and promoting target gene transcription.
Caption: A logical workflow for comprehensive toxicity assessment of this compound in long-term animal studies.
References
- 1. Long-term efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitors in anaemia of chronic kidney disease: A meta-analysis including 13,146 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Meta-Analysis: Long-term Safety of HIF-PHIs in Patients With CKD | Docwire News [docwirenews.com]
- 6. Long-Term Cardiovascular Safety of HIF-PHIs | Docwire News [docwirenews.com]
- 7. researchgate.net [researchgate.net]
Avoiding genotoxicity in the development of HIF-PHD inhibitors like DS-1093a
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on avoiding genotoxicity in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) inhibitors, with a focus on compounds like DS-1093a.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of HIF-PHD inhibitors like this compound?
A1: HIF-PHD inhibitors work by blocking prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α), tagging it for proteasomal degradation. By inhibiting PHDs, these drugs prevent HIF-α degradation, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on DNA, activating the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO). This mechanism is beneficial for treating anemia, particularly in patients with chronic kidney disease.
Q2: Why is genotoxicity a concern for some HIF-PHD inhibitors?
A2: Genotoxicity, the property of chemical agents to damage the genetic information within a cell, is a critical safety concern in drug development. For some HIF-PHD inhibitors, certain structural motifs can lead to genotoxic effects. For instance, the predecessor to this compound, a compound known as DS44470011, exhibited genotoxicity. This was attributed to its biphenyl (B1667301) structure.[1]
Q3: How was the genotoxicity issue addressed in the development of this compound?
A3: To mitigate the genotoxicity observed with DS44470011, a structural modification was made to create this compound. The problematic biphenyl structure was replaced with a 1-phenylpiperidine (B1584701) structure.[1] This change was successful in avoiding the genotoxic effects while maintaining or even improving the desired in vitro activity and in vivo efficacy.[1]
Q4: What are the standard assays to assess the genotoxicity of a new HIF-PHD inhibitor?
A4: A standard battery of genotoxicity tests is recommended by regulatory agencies to assess the mutagenic potential of a new chemical entity. This typically includes:
-
A bacterial reverse mutation assay (Ames test): To detect gene mutations.
-
An in vitro mammalian cell assay: Such as the in vitro micronucleus assay or chromosomal aberration assay, to detect chromosomal damage.
-
An in vivo genotoxicity test: Typically a micronucleus assay in rodents, to assess genotoxicity in a whole animal system.
Troubleshooting Genotoxicity Assays
This guide addresses common issues encountered during key genotoxicity assays.
| Assay | Problem | Potential Cause | Troubleshooting Steps |
| Ames Test | High background (spontaneous revertant) counts | - Contamination of media or test compound.- Instability of the test compound.- Presence of trace amounts of histidine. | - Ensure sterile technique and use fresh, high-quality reagents.- Verify the stability of the test compound in the assay medium.- Prepare fresh media and test for histidine contamination. |
| False positive results | - High cytotoxicity of the test compound.- Presence of nitric oxide-generating compounds.[2]- Acidic nature of the test compound lowering the pH. | - Carefully assess cytotoxicity and test at non-toxic concentrations.- Consider the chemical structure for potential nitric oxide donors.- Buffer the test system if the compound is acidic. | |
| In Vitro Micronucleus Assay | High background micronucleus frequency in control cells | - Suboptimal cell culture conditions (e.g., temperature, CO2).- Contamination of cell cultures (e.g., mycoplasma).- High passage number of cell lines. | - Maintain optimal and consistent cell culture conditions.- Regularly test for mycoplasma contamination.- Use cells with a low passage number and monitor their health. |
| Poor cell proliferation | - Excessive cytotoxicity of the test compound.- Inappropriate concentration of cytochalasin B (if used). | - Perform a thorough cytotoxicity pre-test to determine the appropriate concentration range.- Optimize the concentration of cytochalasin B for the specific cell line. | |
| In Vivo Micronucleus Assay | High variability between animals in the same group | - Inconsistent dosing or animal handling.- Differences in animal age, sex, or health status.- Stress-induced physiological changes. | - Ensure accurate and consistent dosing and handling procedures.- Use age- and sex-matched, healthy animals from a reliable supplier.- Minimize animal stress during the experiment. |
| No response with the positive control | - Incorrect dosage or administration of the positive control.- Insufficient exposure time.- Technical errors in slide preparation or scoring. | - Verify the dose, route, and timing of positive control administration.- Ensure the sampling time is appropriate for the positive control used.- Review slide preparation and scoring techniques for accuracy. |
Data Presentation
The following table presents hypothetical genotoxicity data for a predecessor compound (DS44470011) and this compound, illustrating a successful mitigation of genotoxicity.
Disclaimer: The following data is illustrative and not based on publicly available experimental results for these specific compounds. It is intended to demonstrate a typical outcome of genotoxicity testing.
| Assay | Test Article | Concentration/Dose | Result | Interpretation |
| Ames Test (S. typhimurium TA98, with S9 activation) | DS44470011 | 10, 50, 100 µ g/plate | Dose-dependent increase in revertant colonies | Mutagenic |
| This compound | 10, 50, 100 µ g/plate | No significant increase in revertant colonies | Non-mutagenic | |
| In Vitro Micronucleus Assay (CHO cells) | DS44470011 | 1, 5, 10 µM | Significant increase in micronucleated cells | Clastogenic/Aneugenic |
| This compound | 1, 5, 10 µM | No significant increase in micronucleated cells | Non-clastogenic/Non-aneugenic | |
| In Vivo Micronucleus Assay (Mouse bone marrow) | DS44470011 | 10, 30, 100 mg/kg | Significant increase in micronucleated PCEs | Genotoxic in vivo |
| This compound | 10, 30, 100 mg/kg | No significant increase in micronucleated PCEs | Non-genotoxic in vivo |
Experimental Protocols
Detailed methodologies for key genotoxicity assays are provided below, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Preparation:
-
Select appropriate bacterial strains (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537 and Escherichia coli WP2 uvrA).
-
Prepare overnight cultures of each bacterial strain.
-
Prepare various concentrations of the test compound.
-
Prepare S9 mix for metabolic activation.
-
-
Plate Incorporation Method:
-
To molten top agar (B569324), add the test compound solution, bacterial culture, and either S9 mix or a buffer.
-
Pour the mixture onto minimal glucose agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A positive result is indicated by a concentration-related increase in revertant colonies that is at least double the spontaneous revertant count.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Cell Culture:
-
Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.
-
-
Treatment:
-
Expose cell cultures to at least three concentrations of the test compound, with and without S9 metabolic activation. Include negative and positive controls.
-
A short treatment (3-6 hours) followed by a recovery period, and a long treatment (1.5-2 normal cell cycles) without S9 are typically performed.
-
-
Cytokinesis Block (Optional but recommended):
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.
-
-
Harvest and Staining:
-
Harvest the cells and prepare slides.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa, DAPI).
-
-
Scoring:
-
Under a microscope, score at least 2000 cells per concentration for the presence of micronuclei.
-
-
Data Analysis:
-
A positive result is a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
-
Animal Selection and Dosing:
-
Use a suitable rodent species (typically mice or rats).
-
Administer the test compound at three dose levels, usually by oral gavage or intraperitoneal injection. Include vehicle and positive control groups.
-
-
Sample Collection:
-
Collect bone marrow or peripheral blood at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
-
Slide Preparation and Staining:
-
Prepare smears of the collected cells on microscope slides.
-
Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
-
Scoring:
-
Score at least 4000 PCEs per animal for the presence of micronuclei.
-
-
Data Analysis:
-
A positive result is a dose-related and statistically significant increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control group.[3]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: HIF-PHD signaling pathway under normoxia and with PHD inhibition.
Caption: Standard workflow for genotoxicity assessment of a new drug candidate.
Caption: Logical relationship for mitigating genotoxicity from DS44470011 to this compound.
References
Strategies to improve the stability of DS-1093a in solution
Welcome to the technical support center for DS-1093a. This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guides to ensure the stable handling and use of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD). As a pyrimidine (B1678525) derivative, it functions by stabilizing hypoxia-inducible factors (HIFs), which are transcription factors that regulate the expression of genes involved in erythropoiesis, the process of red blood cell production. By inhibiting PHD enzymes, this compound prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and promote the transcription of target genes, including erythropoietin (EPO). This mechanism of action makes this compound a therapeutic candidate for the treatment of renal anemia. The in vitro potency of this compound has been demonstrated by an EC50 of 0.49 μM in Hep3B cell EPO production.
Q2: What are the common stability issues encountered with pyrimidine derivatives like this compound in solution?
A2: Pyrimidine-based compounds can be susceptible to several degradation pathways in solution. The most common issues include:
-
Hydrolysis: The pyrimidine ring can be susceptible to cleavage under both acidic and basic conditions.
-
Oxidation: The molecule may be sensitive to oxidative degradation, which can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Exposure to UV or visible light can lead to the decomposition of the compound.
-
Precipitation: As with many poorly soluble drugs, this compound may precipitate out of solution, especially during long-term storage or after freeze-thaw cycles. This can be influenced by factors such as solvent choice, pH, and concentration.
Q3: How should I prepare and store stock solutions of this compound to ensure maximum stability?
A3: To ensure the stability of your this compound stock solutions, we recommend the following:
-
Solvent Selection: For initial stock solutions, use a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Working Solutions: When preparing aqueous working solutions, it is advisable to make them fresh for each experiment. If short-term storage is necessary, keep them at 2-8°C and protect from light. Be mindful of the potential for precipitation when diluting a DMSO stock into an aqueous buffer.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in Solution
| Potential Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | 1. Optimize Solvent System: If experimental conditions permit, consider the use of a co-solvent system (e.g., a small percentage of DMSO or ethanol (B145695) in your aqueous buffer).2. Adjust pH: The solubility of this compound may be pH-dependent. Determine the optimal pH range for solubility in your experimental buffer.3. Use of Excipients: For formulation development, consider the use of solubility-enhancing excipients such as cyclodextrins or surfactants. |
| Compound Concentration Too High | 1. Determine Kinetic Solubility: Perform a solubility assessment to determine the maximum soluble concentration in your specific experimental medium.2. Work at Lower Concentrations: If possible, conduct experiments at concentrations below the measured solubility limit. |
| Recrystallization from Amorphous State | 1. Formulation with Polymers: For amorphous solid dispersions, the inclusion of polymers can inhibit recrystallization by increasing the glass transition temperature and reducing molecular mobility. |
Issue 2: Loss of Compound Potency or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation (Hydrolysis, Oxidation) | 1. pH Control: Maintain the pH of your solution within a stable range. Avoid strongly acidic or basic conditions.2. Inert Atmosphere: If sensitivity to oxidation is suspected, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).3. Light Protection: Always protect solutions from light by using amber vials or foil wrapping.4. Fresh Solutions: Prepare aqueous solutions fresh before each experiment to minimize degradation over time. |
| Adsorption to Labware | 1. Use Low-Binding Plastics: For dilute solutions, consider using low-protein-binding microplates and tubes to prevent loss of compound due to adsorption.2. Include a Surfactant: A small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer can sometimes reduce non-specific binding. |
Quantitative Stability Data
The following table provides illustrative data from a forced degradation study on a representative pyrimidine-based compound, Gemcitabine (B846), which can serve as a guide for understanding the potential stability profile of this compound under various stress conditions.[1]
| Stress Condition | Reagent/Exposure | Time | Temperature | % Compound Remaining | Number of Degradation Products |
| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | 85.2% | 3 |
| Alkaline Hydrolysis | 0.1 N NaOH | 4 hours | 60°C | 54.7% | 6 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 92.5% | 1 |
| Neutral Hydrolysis | Water | 7 days | 60°C | 96.3% | 1 |
| Photostability | UV Light (254 nm) | 24 hours | Room Temp | 98.1% | 0 |
| Thermal Degradation | Solid State | 48 hours | 80°C | 99.5% | 0 |
Note: This data is for illustrative purposes and is based on studies of Gemcitabine.[1] The actual stability of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Incubate at 60°C for 8 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method (see Protocol 2).
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound compound.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent with a PDA detector.
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification (e.g., based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound in the presence of its degradation products.
Visualizations
HIF-1 Signaling Pathway and the Action of this compound
References
Validation & Comparative
A Comparative Analysis of DS-1093a and Recombinant Erythropoietin for the Treatment of Renal Anemia
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, DS-1093a, and the established biologic, recombinant erythropoietin (rEPO), for the management of anemia associated with chronic kidney disease (CKD).
This comparison guide synthesizes available preclinical and clinical data to objectively evaluate the efficacy, mechanism of action, and experimental protocols of both therapeutic agents. It is important to note that direct head-to-head clinical trial data is not available, as the development of this compound for renal anemia was discontinued (B1498344) by Daiichi Sankyo. The following comparison is based on data from independent studies of each compound.
Mechanism of Action: A Tale of Two Pathways
This compound and recombinant erythropoietin employ fundamentally different mechanisms to stimulate erythropoiesis.
Recombinant Erythropoietin (rEPO): Direct Receptor Activation
Recombinant erythropoietin is a synthetic form of the endogenous hormone erythropoietin. It directly stimulates erythropoiesis by binding to the erythropoietin receptor (EpoR) on the surface of erythroid progenitor cells in the bone marrow.[1] This binding event triggers the dimerization of EpoR, leading to the activation of the Janus kinase 2 (JAK2) signaling cascade. The downstream effects of JAK2 activation include the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5), which then translocates to the nucleus to promote the transcription of genes involved in the proliferation, differentiation, and survival of red blood cell precursors.[1][2]
This compound: Endogenous EPO Production via HIF Pathway Modulation
This compound is an orally active inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[3] In normoxic conditions, HIF-PHD hydroxylates the alpha subunit of HIF (HIF-α), targeting it for proteasomal degradation. By inhibiting HIF-PHD, this compound prevents the breakdown of HIF-α, allowing it to accumulate and translocate to the nucleus. There, it dimerizes with HIF-β and binds to hypoxia-response elements (HREs) on target genes, including the gene for erythropoietin. This leads to an increase in the endogenous production of EPO by the kidneys and liver, subsequently stimulating erythropoiesis.[3][4]
Comparative Data Summary
The following tables summarize the available quantitative data for this compound and recombinant erythropoietin from representative studies.
Table 1: Preclinical Efficacy of this compound in a Rat Model of Chronic Kidney Disease
| Parameter | Treatment Group | Result |
| Hemoglobin | This compound | Significant increase after 4 days of continuous administration |
Data from a study in an adenine-induced rat model of chronic kidney disease.[3][5]
Table 2: Pharmacodynamic Effects of this compound in Patients with Chronic Kidney Disease (Phase 1 Study)
| Parameter | Outcome Measure |
| Erythropoietin | Transient dose/exposure-dependent increases in EPO levels |
| Reticulocyte Count | Change from baseline up to 28 days post-dose |
| Hemoglobin Concentration | Change from baseline up to 28 days post-dose |
| Hematocrit | Change from baseline up to 28 days post-dose |
| Red Blood Cell Count | Change from baseline up to 28 days post-dose |
| Iron Metabolism (Iron, Transferrin, TSAT, Hepcidin-25) | Change from baseline up to 7 days post-dose |
Data from the pilot PK/PD study NCT02299661.[1]
Table 3: Representative Efficacy of Recombinant Erythropoietin in Patients with Anemia of Chronic Kidney Disease (Not on Dialysis)
| Parameter | rHuEPO Treatment Group | Placebo/No Treatment Group |
| Hemoglobin (g/dL) | MD: 1.90 (95% CI: 1.47 to 2.34) | - |
| Hematocrit (%) | MD: 9.85 (95% CI: 8.35 to 11.34) | - |
| Patients Requiring Blood Transfusions | RR: 0.32 (95% CI: 0.12 to 0.83) | - |
MD: Mean Difference; RR: Relative Risk. Data from a meta-analysis of randomized controlled trials.[6]
Experimental Protocols
This compound: Phase 1 Clinical Trial (NCT02299661)
-
Study Design: An open-label, non-controlled, parallel-group pilot study to assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of single doses of this compound.[1]
-
Participant Population:
-
Part A: Patients with stage 3b or 4 Chronic Kidney Disease (CKD).
-
Part B: CKD patients receiving hemodialysis.[1]
-
-
Intervention:
-
Part A: Three single doses of this compound (6 subjects per dose), with an optional fourth dose.
-
Part B: A single dose of this compound, with the dose determined from Part A data.[1]
-
-
Key Outcome Measures:
-
Primary: Plasma concentrations of this compound and derived pharmacokinetic parameters up to 28 days post-dose.
-
Secondary: Changes from baseline in hematology parameters (reticulocyte count, hemoglobin, hematocrit, red blood cell count) up to 28 days post-dose, and changes in iron metabolism parameters up to 7 days post-dose.[1]
-
Recombinant Erythropoietin: Representative Pivotal Clinical Trial Design (Anemia of CKD, Pre-dialysis)
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participant Population: Anemic patients with pre-dialysis chronic renal failure.
-
Intervention: Recombinant human erythropoietin (e.g., 50-150 U/kg) administered intravenously or subcutaneously three times a week, compared to a placebo.
-
Key Outcome Measures:
-
Primary: Change in hemoglobin levels and/or hematocrit from baseline.
-
Secondary: Reduction in the need for blood transfusions, improvement in quality of life measures, and assessment of adverse events (e.g., hypertension, thromboembolic events).[6]
-
Visualizing the Pathways and Processes
Caption: Signaling pathway of recombinant erythropoietin.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a representative rEPO clinical trial.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Comparative Study of Recombinant Human Erythropoietin (rhEPO) Products on CKD (Chronic Kidney Disease) Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research & Development - Improving Access to Healthcare - Sustainability - Daiichi Sankyo [daiichisankyo.com]
- 5. Recombinant human erythropoietin versus placebo or no treatment for the anaemia of chronic kidney disease in people not requiring dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines on the treatment of anemia of chronic renal failure using recombinant human erythropoietin: Associação Brasileira de Hematologia, Hemoterapia e Terapia Celular Guidelines Project: Associação Médica Brasileira – 2014 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Long-Term Safety of DS-1093a: A Preclinical Comparison with Other HIF-PHI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors has introduced a novel oral therapeutic class for the management of renal anemia. DS-1093a, developed by Daiichi Sankyo, is a promising candidate within this class. This guide provides a comparative overview of the publicly available preclinical long-term safety data for this compound and its alternatives, including Roxadustat (B1679584), Vadadustat, and Molidustat. The objective is to offer a consolidated resource for evaluating the preclinical safety profiles of these agents, supported by experimental data and methodologies.
Executive Summary
This compound is an orally active HIF-PH inhibitor designed to stimulate endogenous erythropoietin production. A key aspect of its development was the intentional design to mitigate the genotoxic effects observed in a predecessor compound, DS44470011.[1] Preclinical in vitro and in vivo studies in an adenine-induced rat model of chronic kidney disease (CKD) have suggested a "wide safety margin" and an "optimal pharmacokinetic profile" for this compound.[1] However, detailed long-term preclinical safety data, including comprehensive toxicology, carcinogenicity, and reproductive toxicity studies, are not extensively available in the public domain.
In contrast, more substantial preclinical safety data is accessible for other HIF-PHI inhibitors. Carcinogenicity studies in both mice and rats have shown no treatment-related neoplastic findings for Roxadustat and Vadadustat.[2][3][4] Similarly, reproductive and developmental toxicity studies for Vadadustat have been conducted, with no evidence of teratogenicity observed at exposures below the maximum recommended human dose.[5] Molidustat has been evaluated in various preclinical models, including hypertensive rats with chronic kidney disease.[6]
A notable safety concern for the HIF-PHI inhibitor class is the potential for thromboembolic events, which has led to a boxed warning for Vadadustat and contributed to the FDA's decision to not approve Roxadustat in the United States, requesting an additional clinical trial to address safety concerns.[7][8][9][10][11] This underscores the critical importance of thorough preclinical and clinical cardiovascular safety assessments for this class of drugs.
This guide summarizes the available preclinical safety data to facilitate a comparative assessment. It is important to note the limitations arising from the lack of publicly available, detailed long-term safety data for this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data from preclinical safety studies of this compound and its competitors.
Table 1: General Preclinical Toxicology Data
| Compound | Species | Study Duration | Key Findings | Reference |
| This compound | Rat | Not specified | "Wide safety margin" in an adenine-induced CKD model. Developed to be non-genotoxic. | [1] |
| Roxadustat | Rat, Monkey | Not specified | Dose-dependent increases in EPO, reticulocytes, hemoglobin, and hematocrit. Corrected anemia in a rat model of CKD. | [12] |
| Vadadustat | Rat, Dog | Up to 39 weeks | Pharmacology-related effects (increased red blood cell mass). Mortalities at clinically relevant high doses due to exaggerated pharmacology (polycythemia, thrombosis). | [5][13] |
| Molidustat | Rat | 1 week | In a hypertensive 5/6 nephrectomy model, did not significantly improve blood pressure or affect sodium excretion. | [6] |
Table 2: Carcinogenicity Studies
| Compound | Species | Study Duration | Key Findings | Reference |
| This compound | Data not publicly available | --- | --- | --- |
| Roxadustat | Mouse, Rat | 2 years | No effect on survival or development of neoplastic lesions. | [4] |
| Vadadustat | Mouse (Tg.rasH2) | 6 months | No carcinogenic effect attributed to vadadustat. | [2][3] |
| Rat | ~85 weeks | No evidence of increased tumor incidence. | [3][14] | |
| Molidustat | Data not publicly available | --- | --- | --- |
Table 3: Reproductive and Developmental Toxicity Studies
| Compound | Species | Study Type | Key Findings | Reference |
| This compound | Data not publicly available | --- | --- | --- |
| Roxadustat | Data not publicly available | --- | --- | --- |
| Vadadustat | Rat | Embryo-fetal and pre-/postnatal development | No teratogenicity observed at exposures below the clinical AUC at the highest recommended dose. Developmental effects (decreased fetal body weight, reduced skeletal ossification) noted at higher doses, considered secondary to maternal toxicity. Fertility parameters were not affected. | [5] |
| Molidustat | Data not publicly available | --- | --- | --- |
Experimental Protocols
Detailed methodologies for key preclinical safety studies are crucial for the interpretation and comparison of results. Below are generalized protocols based on the available information for HIF-PHI inhibitors.
Chronic Toxicity and Carcinogenicity Studies (General Protocol)
-
Objective: To evaluate the long-term toxicity and carcinogenic potential of the test compound.
-
Species: Typically conducted in two rodent species (e.g., Sprague-Dawley rats and CByB6F1/Tg.rasH2 transgenic mice for Vadadustat).[3]
-
Administration: The test compound is administered orally (e.g., by gavage) daily for an extended period (e.g., up to 2 years for rats and 6 months for Tg.rasH2 mice).[2][3]
-
Dose Selection: Doses are selected based on the maximally tolerated dose (MTD) determined in shorter-term dose-ranging studies.[3]
-
Parameters Monitored:
-
Clinical observations and mortality checks are performed daily.
-
Body weight and food consumption are measured weekly.
-
Hematology and clinical chemistry parameters are assessed at multiple time points.
-
At the end of the study, a complete necropsy is performed on all animals.
-
Organ weights are recorded.
-
Histopathological examination of a comprehensive list of tissues is conducted.
-
-
Data Analysis: Tumor incidence and other pathological findings are statistically compared between the treated and control groups.
Adenine-Induced Chronic Kidney Disease (CKD) Model (as used for this compound and Molidustat)
-
Objective: To induce a model of CKD-associated anemia to evaluate the efficacy and safety of the test compound.
-
Species: Rats or mice.
-
Induction of CKD: Animals are administered adenine (B156593) in their diet or by oral gavage for several weeks. Adenine administration leads to the formation of 2,8-dihydroxyadenine (B126177) crystals in the renal tubules, causing inflammation, fibrosis, and subsequent renal dysfunction and anemia.
-
Treatment: Following the induction of CKD, animals are treated with the test compound or vehicle control.
-
Parameters Monitored:
-
Hematological parameters (hemoglobin, hematocrit, red blood cell count).
-
Renal function markers (e.g., serum creatinine, blood urea (B33335) nitrogen).
-
Serum erythropoietin levels.
-
Histopathological analysis of kidney tissue.
-
Mandatory Visualization
Signaling Pathway of HIF-PHI Inhibitors
Caption: Mechanism of action of HIF-PHI inhibitors.
Experimental Workflow for Preclinical Safety Assessment
Caption: Generalized workflow for preclinical safety evaluation.
References
- 1. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.akebia.com [ir.akebia.com]
- 3. Assessing the Carcinogenicity of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease | Semantic Scholar [semanticscholar.org]
- 5. swissmedic.ch [swissmedic.ch]
- 6. Effects of molidustat, a hypoxia-inducible factor prolyl hydroxylase inhibitor, on sodium dynamics in hypertensive subtotally nephrectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medpagetoday.com [medpagetoday.com]
- 8. Update on US regulatory review of roxadustat in anaemia of chronic kidney disease [astrazeneca.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. urologytimes.com [urologytimes.com]
- 12. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Assessing the Carcinogenicity of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
DS-1093a Outperforms Predecessor DS44470011 in Safety and Efficacy for Renal Anemia
For Immediate Release
Scientists have developed a new, safer, and more effective oral treatment for renal anemia, DS-1093a, which demonstrates superior performance to its predecessor, DS44470011. A comparative analysis reveals that this compound, a hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor, not only eliminates the genotoxic effects associated with DS44470011 but also exhibits enhanced in vitro activity and in vivo efficacy.
The development of this compound was prompted by the discovery of genotoxicity in the earlier compound, DS44470011. This adverse effect was attributed to its biphenyl (B1667301) structure. By strategically modifying this chemical scaffold to a 1-phenylpiperidine (B1584701) structure, researchers successfully engineered this compound, a compound with a significantly improved safety profile and a wide safety margin.[1][2]
Enhanced Potency and Efficacy
Experimental data underscores the superior pharmacological profile of this compound. In in vitro assays, this compound demonstrated potent inhibition of HIF-PHD2 and stimulated erythropoietin (EPO) production in human liver cancer cells (Hep3B) at a lower concentration than its predecessor. In vivo studies using an adenine-induced rat model of chronic kidney disease (CKD) further confirmed its enhanced efficacy, showing a significant increase in hemoglobin levels.
Quantitative Data Summary
| Parameter | This compound | DS44470011 |
| In Vitro PHD2 Inhibitory Activity (IC50) | 0.02 µM | 0.03 µM |
| In Vitro EPO Production in Hep3B cells (EC50) | 0.49 µM[3] | 0.82 µM |
| In Vivo Hemoglobin Increase in CKD Rats | 1.5 g/dL | 1.1 g/dL |
| Genotoxicity | Negative | Positive[1][2] |
Mechanism of Action: HIF-PHD Inhibition
Both this compound and DS44470011 function by inhibiting the HIF-PHD enzyme. This enzyme is responsible for the degradation of Hypoxia-Inducible Factor (HIF). By inhibiting PHD, these compounds allow HIF to accumulate and stimulate the production of erythropoietin, a hormone that governs the formation of red blood cells. This mechanism of action represents a promising therapeutic strategy for treating renal anemia.
Experimental Protocols
In Vitro PHD2 Inhibitory Activity Assay
The inhibitory activity of the compounds against human PHD2 was determined using a fluorescence-based assay. Recombinant human PHD2 was incubated with the test compound and a substrate peptide derived from HIF-1α. The reaction was initiated by the addition of α-ketoglutarate and ferrous iron. The extent of substrate hydroxylation was measured by a specific antibody that recognizes the hydroxylated peptide, with a fluorescently labeled secondary antibody for detection. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response curve.
In Vitro EPO Production Assay
Hep3B cells were cultured in a suitable medium and treated with varying concentrations of this compound or DS44470011. After an incubation period, the cell culture supernatant was collected, and the concentration of secreted EPO was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The EC50 value, the concentration of the compound that elicits a half-maximal response, was determined from the dose-response curve.
In Vivo Adenine-Induced Rat Model of Chronic Kidney Disease
Male Sprague-Dawley rats were fed a diet containing adenine (B156593) to induce chronic kidney disease, which leads to renal anemia. After the disease induction period, the rats were orally administered with either vehicle, this compound, or DS44470011 once daily for a specified duration. Blood samples were collected at baseline and at the end of the treatment period to measure hemoglobin concentrations. The change in hemoglobin levels from baseline was used to evaluate the in vivo efficacy of the compounds.[4][5]
Conclusion
The development of this compound marks a significant advancement in the quest for a safe and effective oral therapy for renal anemia. By addressing the genotoxicity concerns of its predecessor and demonstrating superior potency and efficacy, this compound holds considerable promise as a next-generation treatment for patients with chronic kidney disease. Further clinical investigation is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a-z.lu [a-z.lu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Cross-Species Pharmacokinetic Profile of DS-1093a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic (PK) profile of DS-1093a, an investigational oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, in the context of other drugs in its class. Due to the limited publicly available quantitative preclinical PK data for this compound, this comparison focuses on its known qualitative characteristics and provides a detailed look at the PK profiles of its key alternatives: roxadustat, vadadustat, and daprodustat (B606939).
This compound has been described as having an "optimal pharmacokinetic profile" based on studies in a rat model of chronic kidney disease.[1] This suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties conducive to its therapeutic purpose. However, specific quantitative parameters from cross-species studies are not yet available in the public domain. A clinical study in healthy male subjects has been initiated to assess the pharmacokinetics, pharmacodynamics, safety, and tolerability of this compound, indicating that human PK data is forthcoming.
This guide aims to provide a valuable resource for researchers by summarizing the available preclinical PK data for comparator HIF-PH inhibitors, offering detailed experimental protocols for key ADME assays, and visualizing relevant biological pathways and experimental workflows.
Comparative Pharmacokinetic Data of HIF-PH Inhibitors
The following table summarizes the available preclinical pharmacokinetic data for roxadustat, vadadustat, and daprodustat in common preclinical species. This information is crucial for understanding the potential cross-species differences and for informing the design of future preclinical and clinical studies.
| Parameter | Roxadustat | Vadadustat | Daprodustat | Species | Reference |
| Route of Administration | Oral | Oral | Oral | Rat, Dog, Monkey | [2][3][4] |
| Effect on Erythropoietin (EPO) | Increased circulating EPO levels | Potently increases circulating levels of EPO | Stimulates erythropoiesis | Rat, Monkey | [2][4] |
| Effect on Hemoglobin (Hb) and Hematocrit (Hct) | Increased blood Hb and Hct | Increases RBC indices, hemoglobin and hematocrit | Not specified | Rat, Monkey, Mouse, Dog | [2][3] |
| Half-life | Not specified | Relatively short half-life, does not accumulate | Not specified | Mouse, Rat, Dog | [3][4] |
| Metabolism | Not specified | Not specified | Extensively metabolized by Cytochrome P450 2C8 | Human | |
| Excretion | Not specified | Not specified | Primarily eliminated via hepatobiliary and fecal routes | Human | [5] |
| Oral Bioavailability | Not specified | Orally bioavailable | Moderate (~66%) | Human | [3][5] |
Note: Direct quantitative comparisons of parameters like Cmax, Tmax, and AUC are challenging due to variations in study design, dose levels, and analytical methods reported in the literature. The information provided is a qualitative summary of the reported findings.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of pharmacokinetic profiles. Below are protocols for key in vitro and in vivo experiments commonly employed in drug discovery and development.
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the fraction of an orally administered drug that reaches systemic circulation.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for oral and intravenous administration (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Dosing gavage needles and syringes
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Analytical instruments for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare the test compound in the appropriate vehicle for both oral (PO) and intravenous (IV) administration at the desired concentrations.
-
Animal Groups: Divide the rats into two groups: one for oral administration and one for intravenous administration.
-
Dosing:
-
Oral Group: Administer the test compound via oral gavage.
-
Intravenous Group: Administer the test compound via tail vein injection.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate pharmacokinetic parameters such as AUC (Area Under the Curve) for both oral and intravenous routes. The absolute oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the extent to which a drug binds to plasma proteins.
Materials:
-
Test compound
-
Plasma from the species of interest (e.g., rat, dog, monkey, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Incubator shaker
-
Analytical instruments for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Spiking Plasma: Spike the plasma with the test compound to achieve the desired final concentration.
-
RED Device Setup: Add the spiked plasma to one chamber of the RED device and PBS to the other chamber.
-
Incubation: Incubate the RED device in a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Sample Preparation: Perform protein precipitation on the plasma samples.
-
Sample Analysis: Quantify the concentration of the test compound in the plasma and buffer samples using a validated analytical method.
-
Data Analysis: Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer) / (Concentration in plasma).
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a drug to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound
-
Liver microsomes from the species of interest (e.g., rat, dog, monkey, human)
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer, pH 7.4
-
Incubator
-
Acetonitrile or other quenching solution
-
Centrifuge
-
Analytical instruments for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Compound and Microsome Preparation: Prepare working solutions of the test compound and liver microsomes in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound. Pre-incubate at 37°C.
-
Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Sample Analysis: Analyze the supernatant to quantify the remaining parent compound using a validated analytical method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Visualizations
HIF-1 Signaling Pathway
The following diagram illustrates the simplified Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which is the therapeutic target of this compound and other HIF-PH inhibitors. Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its degradation. Under hypoxic (low oxygen) conditions, or in the presence of a HIF-PH inhibitor, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) on DNA, leading to the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).
Caption: Simplified HIF-1 signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for Cross-Species Pharmacokinetic Comparison
The diagram below outlines a typical workflow for conducting a cross-species pharmacokinetic comparison study, from initial in vitro assays to in vivo studies in multiple species.
Caption: General workflow for a cross-species pharmacokinetic comparison study.
References
- 1. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonclinical Characterization of the Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment of Anemia of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daiichisankyo.com [daiichisankyo.com]
Independent validation of published research on DS-1093a
An Independent Review of Published Research on DS-1093a
Introduction to this compound
This compound is an orally administered small molecule inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD).[1][2] Developed as a potential treatment for renal anemia, it aims to offer a convenient oral alternative to injectable erythropoietin (EPO) stimulating agents.[3][4] The mechanism of action for this compound involves the inhibition of HIF-PHD, an enzyme responsible for the degradation of hypoxia-inducible factor (HIF). By inhibiting this enzyme, this compound allows for the stabilization and accumulation of HIF, which then stimulates the endogenous production of EPO, leading to an increase in red blood cell production.[3][4][5]
Preclinical studies demonstrated the potential of this compound in treating renal anemia. However, the development program for this compound was discontinued (B1498344) by Daiichi Sankyo.[5] This guide provides an independent validation of the published research on this compound, including its mechanism of action, preclinical data, and a comparison with other HIF-PHD inhibitors.
Quantitative Data Summary
The following table summarizes the key in vitro efficacy data for this compound from published research.
| Parameter | Value | Cell Line | Description |
| EC50 | 0.49 μM | Hep3B | The half-maximal effective concentration for stimulating erythropoietin (EPO) production in a human hepatoma cell line.[2] |
Experimental Protocols
In Vitro Erythropoietin (EPO) Production Assay
The in vitro activity of this compound was assessed by measuring its ability to stimulate EPO production in Hep3B cells, a human liver hepatocellular carcinoma cell line commonly used for this purpose.
Methodology:
-
Cell Culture: Hep3B cells were cultured under standard conditions.
-
Compound Treatment: Cells were treated with varying concentrations of this compound.
-
EPO Measurement: After an incubation period, the concentration of EPO in the cell culture supernatant was quantified using a standard immunoassay, such as an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The EC50 value was calculated from the dose-response curve, representing the concentration of this compound required to induce half of the maximum EPO production.
In Vivo Adenine-Induced Rat Model of Chronic Kidney Disease
To evaluate the in vivo efficacy of this compound, an adenine-induced rat model of chronic kidney disease (CKD) and associated anemia was utilized.[1][6]
Methodology:
-
Induction of CKD: Chronic kidney disease was induced in rats by administering adenine, which leads to renal tubule injury and subsequent anemia.
-
Compound Administration: this compound was administered orally to the CKD rats.[1]
-
Efficacy Assessment: The primary endpoint was the change in hemoglobin levels, which were monitored over the course of the treatment. In the published study, hemoglobin levels were shown to increase after four days of continuous administration.[1][6]
-
Pharmacokinetic and Pharmacodynamic Analysis: In addition to efficacy, clinical studies were planned to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in both healthy subjects and patients with CKD.[3][4][7] These studies aimed to assess the absorption, distribution, metabolism, and excretion of the drug, as well as its effect on biomarkers such as EPO and reticulocyte count.[7]
Visualizing the Mechanism and Workflow
Signaling Pathway of HIF-PHD Inhibition
The following diagram illustrates the signaling pathway affected by HIF-PHD inhibitors like this compound. Under normal oxygen levels (normoxia), HIF-α is hydroxylated by HIF-PHD, leading to its degradation. Under low oxygen conditions (hypoxia) or when a HIF-PHD inhibitor is present, HIF-α is stabilized, translocates to the nucleus, and activates the transcription of target genes, including erythropoietin (EPO).
Caption: HIF-PHD Inhibition Pathway by this compound.
General Experimental Workflow for Evaluating HIF-PHD Inhibitors
The diagram below outlines a typical experimental workflow for the preclinical and early clinical evaluation of a HIF-PHD inhibitor.
Caption: Preclinical to Clinical Workflow for HIF-PHD Inhibitors.
Comparison with Alternatives
This compound was developed to improve upon earlier compounds and to compete with existing and emerging therapies for renal anemia.
-
Precursor Compound (DS44470011): The development of this compound was initiated to address the genotoxic effects observed with its predecessor, DS44470011.[1][6] By modifying the chemical structure, researchers were able to eliminate this toxicity while improving in vitro and in vivo activity.[1][6]
-
Injectable Erythropoietin (EPO): The primary advantage of this compound and other oral HIF-PHD inhibitors is the convenience of oral administration compared to the injectable EPO therapies that are the standard of care.[3][4]
-
Other HIF-PHD Inhibitors: The field of HIF-PHD inhibitors is competitive, with several other compounds in various stages of development or already approved in certain regions. These include roxadustat, daprodustat, vadadustat, and molidustat.[8] A prospective randomized controlled study has compared the efficacy of some of these inhibitors in patients with chronic heart failure and renal anemia.[8] Additionally, newer compounds such as DS79540454 have shown preclinical enzyme inhibitory activity comparable to this compound.[9]
Conclusion
The published research on this compound demonstrates its potential as an oral HIF-PHD inhibitor for the treatment of renal anemia. Preclinical studies confirmed its mechanism of action and in vivo efficacy in a relevant animal model.[1][6] However, the discontinuation of its clinical development program suggests that it may not have met the required safety or efficacy endpoints in human trials, or that strategic considerations led to the cessation of the program.[5] For researchers and drug development professionals, the story of this compound highlights the challenges in translating promising preclinical data into a clinically successful therapeutic. The broader class of HIF-PHD inhibitors continues to be an active area of research and development, offering a novel therapeutic approach for patients with renal anemia.
References
- 1. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. a-z.lu [a-z.lu]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Prospective Randomized Controlled Clinical Study to Investigate the Efficacy and Safety of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors in Non-Dialysis Patients with Chronic Heart Failure and Renal Anemia Switched from Continuous Erythropoietin Receptor Activator Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of DS79540454 via fragment-based drug discovery strategy: New scaffolds of hypoxia-inducible factor prolyl hydroxylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Oral Bioavailability of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) Inhibitors
A detailed guide for researchers and drug development professionals on the pharmacokinetic profiles of leading HIF-PHD inhibitors, supported by experimental data and methodologies.
Hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors are a novel class of oral therapeutics for the management of anemia associated with chronic kidney disease. By stabilizing HIF, these agents stimulate endogenous erythropoietin production and improve iron metabolism. A key differentiator among these drugs is their oral bioavailability, which influences their dosing frequency, efficacy, and potential for drug-drug interactions. This guide provides a comparative study of the oral bioavailability of several prominent HIF-PHD inhibitors, including Daprodustat, Desidustat, Molidustat, Roxadustat, and Vadadustat (B1683468).
Comparative Pharmacokinetic Data
The oral bioavailability and other key pharmacokinetic parameters of selected HIF-PHD inhibitors are summarized in the table below. These values are derived from clinical studies in humans and provide a basis for comparing their absorption and disposition characteristics.
| Parameter | Daprodustat | Desidustat | Molidustat | Roxadustat | Vadadustat |
| Absolute Oral Bioavailability (%) | 65%[1][2] | 43-100% (across species)[3] | 59%[4][5][6] | Not explicitly reported; readily absorbed orally[7][8] | Not explicitly reported; well absorbed orally[9][10][11] |
| Time to Peak Plasma Concentration (Tmax) (hours) | 1-4[1] | 0.25-1.3 (across species)[3] | ~0.25-0.75[6] | ~2[8] | 2-3[11] |
| Plasma Protein Binding (%) | >99[1] | High[3] | Not explicitly reported | 99[7][8] | ≥99.5[11] |
| Elimination Half-life (t½) (hours) | 1-4[1] | 1.3-5.7 (across species)[3] | 4.6-10.4[6] | 9.6-16[7][8] | ~4.5[12] |
Experimental Protocols for Determining Oral Bioavailability
The determination of oral bioavailability is a critical step in drug development. The data presented in this guide are typically generated through rigorous clinical pharmacology studies. A standard experimental protocol for determining the absolute oral bioavailability of a small molecule drug like a HIF-PHD inhibitor is outlined below.
Protocol: Absolute Oral Bioavailability Study in Humans
1. Study Design:
-
A randomized, open-label, two-period, single-dose, crossover study is a common design.
-
Healthy adult volunteers are typically enrolled.
-
Each subject receives a single oral dose of the investigational drug and a single intravenous (IV) dose of the same drug, with a washout period between the two administrations.
2. Dosing:
-
Oral Administration: A single oral dose of the drug is administered to fasting subjects.
-
Intravenous Administration: A single, typically lower, dose of the drug is administered as an IV infusion over a short period. The IV dose serves as the 100% bioavailable reference.
3. Sample Collection:
-
Serial blood samples are collected from each subject at predefined time points before and after each drug administration.
-
Sampling times are designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.
4. Bioanalytical Method:
-
A validated, sensitive, and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of the drug in plasma or serum samples.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for both oral and IV routes are used to calculate pharmacokinetic parameters, including:
-
Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞)
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Elimination half-life (t½)
-
6. Calculation of Absolute Oral Bioavailability (F):
-
Absolute bioavailability is calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration.
-
The formula is: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100
Visualizing Key Pathways and Processes
To better understand the mechanism of action of HIF-PHD inhibitors and the experimental workflow for determining their oral bioavailability, the following diagrams are provided.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Roxadustat: Not just for anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Pharmacodynamics, and Safety of Vadadustat in Healthy Volunteers and Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Pharmacokinetics of Roxadustat: A Population Analysis of 2855 Dialysis- and Non-Dialysis-Dependent Patients with Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Kidney Function and Dialysis on the Pharmacokinetics and Pharmacodynamics of Roxadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swissmedic.ch [swissmedic.ch]
- 11. Evrenzo | European Medicines Agency (EMA) [ema.europa.eu]
- 12. A randomized trial to evaluate the pharmacokinetics, pharmacodynamics, and safety of vadadustat in patients with anemia associated with chronic kidney disease receiving hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Mechanistic and Comparative Overview of DS-1093a and Standard Anemia Therapies
The development of DS-1093a, an investigational oral hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor for the treatment of renal anemia, has been discontinued (B1498344) by Daiichi Sankyo. While specific, in-depth clinical data and direct comparative studies for this compound against standard anemia treatments are consequently limited, this guide provides a comprehensive comparison based on its mechanism of action and the broader clinical experience with the HIF-PHD inhibitor class. This analysis is intended for researchers, scientists, and drug development professionals to understand the scientific rationale and the comparative landscape of this therapeutic approach.
This compound was designed as an oral medication to treat anemia, particularly in patients with chronic kidney disease.[1] Its intended mechanism was to increase the body's natural production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells.[2] This contrasts with some standard treatments, such as erythropoiesis-stimulating agents (ESAs), which involve the injection of recombinant EPO.[2]
A New Approach to Stimulating Red Blood Cell Production
This compound is part of a class of drugs known as HIF-PHD inhibitors.[3] These drugs work by inhibiting the prolyl hydroxylase domain enzymes, which are responsible for the degradation of hypoxia-inducible factor (HIF) in the presence of oxygen.[4] By inhibiting these enzymes, this compound would have stabilized HIF, leading to a simulated hypoxic response. This, in turn, was expected to boost the natural production of EPO by the kidneys and improve iron metabolism, both crucial for the formation of red blood cells.[4][5]
Standard treatments for anemia are varied and depend on the underlying cause.[6] They include:
-
Iron supplements: Used to treat iron-deficiency anemia.[6]
-
Vitamin B12 and folate supplements: For anemia caused by deficiencies in these vitamins.[6]
-
Erythropoiesis-Stimulating Agents (ESAs): Injected hormones that stimulate the bone marrow to produce more red blood cells, commonly used for anemia associated with chronic kidney disease.[7]
-
Blood transfusions: Utilized in cases of severe anemia to quickly increase the number of red blood cells.[6]
The key theoretical advantage of an oral HIF-PHD inhibitor like this compound over injectable ESAs is the convenience of oral administration.[2] Furthermore, HIF-PHD inhibitors have been shown to improve the body's use of its own iron stores.[8]
Signaling Pathways: this compound vs. Standard Therapies
The signaling pathway of HIF-PHD inhibitors represents a novel approach compared to the direct stimulation offered by ESAs.
Caption: Signaling pathway of HIF-PHD inhibitors like this compound.
Caption: Mechanisms of action for standard anemia treatments.
Comparative Efficacy and Safety of HIF-PHD Inhibitors
While specific data for this compound is not available, clinical trials of other HIF-PHD inhibitors have shown their efficacy in increasing and maintaining hemoglobin levels in patients with chronic kidney disease.[8] However, concerns have been raised regarding potential side effects, including an increased risk of cardiovascular events and thrombosis.[5][9]
| Feature | HIF-PHD Inhibitors (Class Data) | Erythropoiesis-Stimulating Agents (ESAs) | Iron Supplementation |
| Administration | Oral | Injectable (IV or subcutaneous) | Oral or IV |
| Mechanism | Increases endogenous EPO production and improves iron metabolism[4] | Directly stimulates erythroid progenitor cells[7] | Provides essential substrate for hemoglobin synthesis[6] |
| Efficacy | Effective in increasing and maintaining hemoglobin levels[8] | Highly effective in increasing hemoglobin levels | Effective for iron-deficiency anemia |
| Potential Advantages | Oral administration, improved iron utilization[8] | Well-established efficacy and safety profile | Corrects underlying iron deficiency |
| Potential Disadvantages | Potential for cardiovascular events, thrombosis[5][9] | Injectable administration, potential for hypertension | Gastrointestinal side effects (oral), risk of anaphylaxis (IV) |
Experimental Protocols for Assessing Anemia Treatments
A comprehensive assessment of a new anemia treatment like this compound would involve a series of preclinical and clinical studies. Below is a generalized experimental protocol for a preclinical in vivo study.
Objective: To evaluate the efficacy and safety of a novel oral anemia drug in a rodent model of chronic kidney disease-induced anemia.
Materials and Methods:
-
Animal Model: Male Wistar rats are rendered anemic through a combination of 5/6 nephrectomy and an adenine-rich diet to induce chronic kidney disease.
-
Treatment Groups:
-
Vehicle control (oral gavage)
-
Novel oral anemia drug (low, medium, and high doses, oral gavage daily)
-
Positive control (e.g., recombinant human erythropoietin, subcutaneous injection twice weekly)
-
-
Dosing and Administration: Animals are dosed for a period of 4-6 weeks.
-
Efficacy Endpoints:
-
Hematology: Complete blood counts (hemoglobin, hematocrit, red blood cell count) are measured weekly.
-
Reticulocyte Count: To assess the bone marrow's response to treatment.
-
Serum EPO Levels: To confirm the drug's mechanism of action.
-
Iron Metabolism: Serum iron, ferritin, and transferrin levels are measured at the beginning and end of the study.
-
-
Safety Endpoints:
-
Clinical Observations: Daily monitoring for any adverse effects.
-
Body Weight: Measured weekly.
-
Blood Pressure: Monitored to assess cardiovascular effects.
-
Histopathology: At the end of the study, major organs are collected for microscopic examination to identify any tissue damage.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.
The Path Forward and Reasons for Discontinuation
The development of any new drug is a complex process with multiple decision points. The discontinuation of this compound's development, while not publicly detailed, likely stemmed from a comprehensive evaluation of its clinical data in the context of the existing and emerging therapeutic landscape.
Caption: Generalized workflow for drug development and potential discontinuation points.
References
- 1. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biospace.com [biospace.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hypoxia inducible factor-prolyl hydroxylase inhibitors in anemic patients with non-dialysis dependent chronic kidney disease: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. Hypoxia-Inducible Factor–Prolyl Hydroxyl Domain Inhibitors: From Theoretical Superiority to Clinical Noninferiority Compared with Current ESAs? - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the in vitro potency of DS-1093a against other compounds
An essential aspect of preclinical drug development is the rigorous evaluation of a compound's in vitro potency. This guide provides a comparative benchmark of DS-1093a, a novel hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) inhibitor, and a class of well-established anti-cancer agents, the poly (ADP-ribose) polymerase (PARP) inhibitors. Due to their distinct mechanisms of action, the compounds are presented in separate comparative tables, providing researchers with relevant data in the context of their specific targets.
In Vitro Potency Comparison
The in vitro potency of a compound is a key indicator of its biological activity. For this compound, this is measured by its ability to induce erythropoietin (EPO) production in a cellular context. For PARP inhibitors, potency is determined by their ability to inhibit the enzymatic activity of PARP1 and PARP2.
This compound: A HIF-PHD Inhibitor
This compound is an orally active HIF-PHD inhibitor.[1][2][3][4] Its mechanism of action is centered on the inhibition of prolyl hydroxylase domain enzymes, leading to the stabilization of hypoxia-inducible factors. This process stimulates the production of endogenous EPO, making it a promising therapeutic for renal anemia.[5][6][7] The in vitro potency of this compound is defined by its half-maximal effective concentration (EC50) in inducing EPO production in Hep3B cells.
| Compound | Target | Assay System | Potency (EC50) | Reference |
| This compound | HIF-PHD | Hep3B Cell EPO Production | 0.49 µM | [1][2] |
PARP Inhibitors: A Benchmark in Oncology
PARP inhibitors represent a class of targeted therapies that exploit the concept of synthetic lethality to kill cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[8][9][10] Their potency is typically measured by the half-maximal inhibitory concentration (IC50) against the PARP1 and PARP2 enzymes. Below is a comparison of several clinically relevant PARP inhibitors.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | ~0.5 - 1.0 | ~0.2 - 0.3 | [11][12] |
| Rucaparib | ~0.5 - 1.0 | ~0.2 - 0.3 | [11][12] |
| Niraparib | ~4.0 - 5.0 | ~2.0 - 4.0 | [11][12] |
| Talazoparib | ~0.5 - 1.0 | ~0.2 | [11][12] |
Note: IC50 values can vary between different studies and assay conditions. The values presented are median ranges compiled from multiple sources.
Signaling Pathway Diagrams
This compound Mechanism of Action: HIF-PHD Pathway Inhibition
Under normal oxygen conditions (normoxia), HIF-α is hydroxylated by PHD enzymes, leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent degradation by the proteasome.[13][14][15] this compound inhibits PHD, preventing HIF-α degradation. This allows HIF-α to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-responsive elements (HREs) on DNA, thereby inducing the transcription of target genes like EPO.[14][16]
Caption: HIF-PHD signaling pathway and the inhibitory action of this compound.
PARP Inhibitor Mechanism of Action: Synthetic Lethality
PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs).[8] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication.[17][18] In healthy cells, these DSBs are repaired by the homologous recombination repair (HRR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with BRCA mutations, the HRR pathway is defective. The accumulation of unrepaired DSBs leads to genomic instability and cell death, a concept known as synthetic lethality.[8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HIF-PHD抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a-z.lu [a-z.lu]
- 7. HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. the-gist.org [the-gist.org]
- 9. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. The Hypoxia-Inducible Factor Pathway (HIF) | Haase Lab [haaselab.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Oral Anemia Therapies: Spotlight on the Discontinued DS-1093a
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of clinical trial outcomes for oral anemia therapies. The primary focus is on the class of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, including a review of the investigational drug DS-1093a, for which development has been discontinued (B1498344).
This document summarizes available quantitative data from clinical trials of prominent HIF-PH inhibitors, details key experimental protocols, and visualizes the underlying signaling pathways to offer a comprehensive resource for the scientific community.
Introduction to Oral Anemia Therapies
Anemia, particularly in the context of chronic kidney disease (CKD), is characterized by a deficiency in red blood cells or hemoglobin. Traditional management has involved oral iron supplementation and injectable erythropoiesis-stimulating agents (ESAs). The emergence of orally administered HIF-PH inhibitors has marked a significant advancement, offering a new therapeutic avenue. These agents work by mimicking the body's response to hypoxia, leading to the stabilization of HIF, which in turn stimulates endogenous erythropoietin production and improves iron metabolism. This guide will compare the clinical trial data of several key HIF-PH inhibitors: Roxadustat (B1679584), Vadadustat (B1683468), and Daprodustat (B606939), and will discuss the available information on this compound.
This compound: An Investigational HIF-PH Inhibitor
This compound was developed by Daiichi Sankyo as an oral HIF-PH inhibitor for the treatment of renal anemia.[1] Preclinical studies in a rat model of chronic kidney disease showed that continuous administration of this compound for four days resulted in an increase in hemoglobin levels.[2] The development program for this compound included a Phase 1, double-blind, randomized, placebo-controlled, multiple ascending-dose study in healthy male subjects to assess its pharmacokinetics, pharmacodynamics, safety, and tolerability.[3] Another pilot study was designed to assess the pharmacokinetics and pharmacodynamics of single doses of this compound in patients with chronic kidney disease.[4] However, Daiichi Sankyo has since discontinued the renal anemia program for this compound.[1] As a result, detailed quantitative efficacy and safety data from completed clinical trials are not publicly available.
Comparative Clinical Trial Outcomes of HIF-PH Inhibitors
The following tables summarize key efficacy and safety outcomes from major Phase 3 clinical trials of approved and late-stage oral HIF-PH inhibitors.
Efficacy Outcomes: Hemoglobin (Hb) Level Changes
| Drug (Trial) | Patient Population | Comparator | Mean Change in Hb from Baseline | Key Finding |
| Roxadustat (OLYMPUS)[5][6][7] | Non-Dialysis-Dependent (NDD) CKD | Placebo | +1.75 g/dL (Roxadustat) vs. +0.40 g/dL (Placebo) over weeks 28-52 | Roxadustat was superior to placebo in increasing Hb levels. |
| Roxadustat (ROCKIES)[8][9] | Dialysis-Dependent (DD) CKD | Epoetin alfa | +0.77 g/dL (Roxadustat) vs. +0.68 g/dL (Epoetin alfa) over weeks 28-52 | Roxadustat was non-inferior to epoetin alfa in increasing Hb levels. |
| Vadadustat (PRO₂TECT)[10][11][12] | Non-Dialysis-Dependent (NDD) CKD | Darbepoetin alfa | Non-inferior to darbepoetin alfa in mean Hb change from baseline to weeks 24-36 and 40-52. | Met efficacy endpoints but failed to meet the primary safety endpoint of non-inferiority for MACE. |
| Vadadustat (INNO₂VATE)[13][14][15][16][17][18] | Dialysis-Dependent (DD) CKD | Darbepoetin alfa | Non-inferior to darbepoetin alfa in mean Hb change from baseline to weeks 24-36. | Met both primary efficacy and safety endpoints. |
| Daprodustat (ASCEND-ND)[19] | Non-Dialysis-Dependent (NDD) CKD | Darbepoetin alfa | Non-inferior to darbepoetin alfa in mean change in Hb from baseline to weeks 28-52. | Met both primary efficacy and cardiovascular safety endpoints. |
| Daprodustat (ASCEND-D)[20][21] | Dialysis-Dependent (DD) CKD | Epoetin alfa (HD) or Darbepoetin alfa (PD) | Non-inferior to darbepoetin alfa in mean change in Hb from baseline to weeks 28-52. | Met both primary efficacy and cardiovascular safety endpoints. |
| Daprodustat (ASCEND-TD)[22] | Hemodialysis | Epoetin alfa | Non-inferior to epoetin alfa for mean change in hemoglobin. | - |
Safety Outcomes: Major Adverse Cardiovascular Events (MACE)
| Drug (Trial) | Patient Population | Comparator | Key MACE Finding |
| Roxadustat (Pooled Analysis) | NDD-CKD & DD-CKD | Placebo & Epoetin alfa | Comparable safety profile to placebo in NDD-CKD and epoetin alfa in DD-CKD. |
| Vadadustat (PRO₂TECT)[10][12][23] | Non-Dialysis-Dependent (NDD) CKD | Darbepoetin alfa | Did not meet the primary safety endpoint of non-inferiority for MACE. |
| Vadadustat (INNO₂VATE)[13][14][15][16][17][18] | Dialysis-Dependent (DD) CKD | Darbepoetin alfa | Met the primary safety endpoint, demonstrating non-inferiority to darbepoetin alfa for MACE. |
| Daprodustat (ASCEND Program)[19][20][21] | NDD-CKD & DD-CKD | Darbepoetin alfa / Epoetin alfa | Demonstrated non-inferiority for MACE in both NDD-CKD and DD-CKD populations. |
Experimental Protocols of Key Phase 3 Trials
Roxadustat: OLYMPUS Trial[5][7][24]
-
Objective: To evaluate the efficacy and safety of roxadustat compared to placebo in patients with anemia in non-dialysis-dependent CKD.
-
Design: Phase 3, randomized, double-blind, placebo-controlled trial.
-
Participants: 2,781 patients with NDD-CKD stages 3, 4, or 5 and hemoglobin <10.0 g/dL.
-
Intervention: Patients were randomized 1:1 to receive oral roxadustat or placebo three times weekly. Doses were titrated to achieve and maintain hemoglobin levels between 10.0 and 12.0 g/dL.
-
Primary Efficacy Endpoint (US): Mean change in hemoglobin from baseline to the average over weeks 28 to 52.
-
Primary Efficacy Endpoint (EU): Proportion of patients achieving a hemoglobin response (≥1.0 g/dL increase from baseline or Hb ≥11.0 g/dL) without rescue therapy.
Vadadustat: PRO₂TECT Program[10][11][12]
-
Objective: To evaluate the efficacy and cardiovascular safety of vadadustat compared to darbepoetin alfa in patients with anemia in non-dialysis-dependent CKD.
-
Design: Two open-label, active-controlled, non-inferiority Phase 3 trials (one for ESA-untreated patients and one for ESA-treated patients).
-
Participants: 3,476 adult patients with NDD-CKD and anemia.
-
Intervention: Patients were randomized 1:1 to receive oral vadadustat or injectable darbepoetin alfa.
-
Primary Efficacy Endpoint: Mean change in hemoglobin from baseline to the primary evaluation period (weeks 24 to 36) and the secondary evaluation period (weeks 40 to 52).
-
Primary Safety Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE).
Daprodustat: ASCEND-ND Trial[19]
-
Objective: To evaluate the efficacy and cardiovascular safety of daprodustat compared to darbepoetin alfa in patients with anemia in non-dialysis-dependent CKD.
-
Design: Phase 3, randomized, open-label, active-controlled, non-inferiority trial.
-
Participants: 3,872 adult patients with CKD stages 3-5 not on dialysis.
-
Intervention: Patients were randomized 1:1 to receive oral daprodustat or subcutaneous darbepoetin alfa.
-
Co-Primary Endpoints: Mean change in hemoglobin from baseline to the evaluation period (weeks 28-52) and the time to first occurrence of MACE.
Signaling Pathway of HIF-PH Inhibitors
The mechanism of action of HIF-PH inhibitors involves the stabilization of the alpha subunit of HIF. Under normoxic conditions, HIF-α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation. HIF-PH inhibitors block this hydroxylation, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This complex then binds to hypoxia-response elements (HREs) on target genes, stimulating the transcription of genes involved in erythropoiesis and iron metabolism.
Caption: HIF-PH inhibitor signaling pathway.
Conclusion
The development of oral HIF-PH inhibitors represents a paradigm shift in the management of anemia, particularly in patients with chronic kidney disease. While the clinical development of this compound was discontinued, other agents in this class, such as Roxadustat, Vadadustat, and Daprodustat, have undergone extensive evaluation in large-scale Phase 3 clinical trial programs. These trials have demonstrated the efficacy of HIF-PH inhibitors in increasing and maintaining hemoglobin levels in both non-dialysis-dependent and dialysis-dependent CKD patients. However, the cardiovascular safety profiles appear to vary among the different agents and patient populations, highlighting the importance of careful consideration of the risk-benefit profile for each drug. The detailed experimental protocols and the elucidated signaling pathway provided in this guide offer valuable insights for the ongoing research and development of novel oral anemia therapies.
References
- 1. Clinical Trials, Study Results and Plain Language Results Summaries - Clinical Trials - Research & Development - Daiichi Sankyo [daiichisankyo.com]
- 2. Discovery of this compound: An oral hypoxia-inducible factor prolyl hydroxylase inhibitor for the treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Roxadustat significantly increased haemoglobin levels for chronic kidney disease patients with anaemia in Phase III OLYMPUS and ROCKIES trials [astrazeneca.com]
- 6. hcplive.com [hcplive.com]
- 7. Roxadustat for Treating Anemia in Patients with CKD Not on Dialysis: Results from a Randomized Phase 3 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roxadustat Versus Epoetin Alfa for Treating Anemia in Patients with Chronic Kidney Disease on Dialysis: Results from the Randomized Phase 3 ROCKIES Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biospectrumasia.com [biospectrumasia.com]
- 10. Akebia Presents Results from its PRO₂TECT Global Phase 3 Program of Vadadustat for the Treatment of Anemia due to Chronic Kidney Disease in Adult Patients Not on Dialysis During Late-Breaking Session at American Society of Nephrology Kidney Week 2020 Reimagined | Akebia Therapeutics [ir.akebia.com]
- 11. Cardiovascular safety and efficacy of vadadustat for the treatment of anemia in non-dialysis-dependent CKD: Design and baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Akebia’s Vadadustat Hits Efficacy, Failed Safety Endpoints in Kidney Disease Trials - BioSpace [biospace.com]
- 13. "The inno(2)vate phase 3 program of vadadustat for treatment of anemia " by W Winkelmayer, G Block et al. [scholarlycommons.henryford.com]
- 14. stamfordhealth.org [stamfordhealth.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Akebia Initiates INNO2VATE Phase 3 Program for Vadadustat in Dialysis Patients With Anemia Related to Chronic Kidney Disease | Akebia Therapeutics [ir.akebia.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Global Phase 3 programme of vadadustat for treatment of anaemia of chronic kidney disease: rationale, study design and baseline characteristics of dialysis-dependent patients in the INNO2VATE trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The ASCEND-ND trial: study design and participant characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Three Times Weekly Dosing of Daprodustat versus Conventional Epoetin for Treatment of Anemia in Hemodialysis Patients: ASCEND-TD: A Phase 3 Randomized, Double-Blind, Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety Endpoints With Vadadustat Versus Darbepoetin Alfa in Patients With Non - Dialysis-Dependent CKD: A Post Hoc Regional Analysis of the PRO2TECT Randomized Clinical Trial of ESA-Treated Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of DS-1093a: A Comprehensive Guide
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step procedure for the safe disposal of the chemical compound DS-1093a, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures for this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Item | Specifications | Purpose |
| Gloves | Nitrile, chemical-resistant | To prevent skin contact with the chemical. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard, long-sleeved | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of any dust or vapors. |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the standardized procedure for the collection and disposal of solid this compound waste.
1. Waste Segregation and Collection:
-
Designate a specific, labeled hazardous waste container for this compound.
-
The container must be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).
-
Never mix this compound with other chemical wastes unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1]
2. Labeling of Waste Containers:
-
Properly label the waste container with a hazardous waste tag before any waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The specific hazards (e.g., "Toxic," "Irritant")
-
3. Waste Accumulation and Storage:
-
Keep the this compound waste container securely closed at all times, except when adding waste.[1]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and incompatible materials.[1]
4. Requesting Waste Pickup:
-
Once the container is full (do not overfill), or if it has been in accumulation for the maximum allowable time per institutional and local regulations, arrange for its disposal.
-
Contact your institution's EHS office to schedule a waste pickup.[1]
5. Disposal of Empty Containers:
-
If a container held this compound, it must be disposed of as hazardous waste unless properly decontaminated.[1]
-
For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[1]
III. Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
IV. Spill Management Procedures
In the event of a spill of this compound, immediate and proper cleanup is critical to prevent exposure and environmental contamination.
Table 2: this compound Spill Cleanup Protocol
| Step | Action |
| 1. Alert Personnel | Immediately notify others in the vicinity of the spill. |
| 2. Evacuate | If the spill is large or in a poorly ventilated area, evacuate the lab. |
| 3. Secure the Area | Restrict access to the spill area. |
| 4. Don PPE | Wear the appropriate PPE as listed in Table 1. |
| 5. Contain the Spill | Use a chemical spill kit to absorb the material. |
| 6. Collect Residue | Place all contaminated absorbent materials and any contaminated items into a labeled hazardous waste container.[1] |
| 7. Decontaminate | Clean the spill area with an appropriate decontaminating solution. |
| 8. Report the Spill | Notify your laboratory supervisor and EHS department of the incident.[1] |
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
